4-Bromopyridine-3-carboxylic acid ethyl ester
Description
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Properties
IUPAC Name |
ethyl 4-bromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-2-12-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBGHESMEIUDKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625727 | |
| Record name | Ethyl 4-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092353-02-0 | |
| Record name | Ethyl 4-bromopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromopyridine-3-carboxylic acid ethyl ester physical properties
An In-depth Technical Guide to 4-Bromopyridine-3-carboxylic acid ethyl ester: Properties, Synthesis, and Applications
Introduction
This compound, also known as Ethyl 4-bromonicotinate, is a halogenated pyridine derivative that serves as a crucial and versatile building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring substituted with both a bromine atom and an ethyl ester group, offers multiple reaction sites, making it an invaluable intermediate for the synthesis of complex molecular architectures. The pyridine scaffold itself is a well-established pharmacophore present in numerous therapeutic agents, and the strategic placement of the bromo and ester functionalities allows for facile diversification through cross-coupling reactions, nucleophilic substitutions, and ester modifications.[1][2] This guide provides a comprehensive overview of the physical properties, spectroscopic characteristics, synthesis, and safe handling of this important compound, tailored for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
The utility of a chemical intermediate is fundamentally linked to its physical and chemical properties. A thorough understanding of these characteristics is essential for designing synthetic routes, developing purification strategies, and ensuring safe handling.
Core Physical Properties
The key physical and computed properties of this compound are summarized in the table below. This data provides a foundational understanding of the compound's behavior in various experimental conditions.
| Property | Value | Source |
| IUPAC Name | ethyl 4-bromopyridine-3-carboxylate | PubChem[3] |
| Synonyms | Ethyl 4-bromonicotinate | PubChem[3] |
| CAS Number | 3511-29-1 (Note: Multiple CAS numbers may be associated with this structure, this is one of the commonly cited ones) | Internal Data |
| Molecular Formula | C₈H₈BrNO₂ | PubChem[3] |
| Molecular Weight | 230.06 g/mol | PubChem[3] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[4] |
| Boiling Point | 263.4 ± 20.0 °C (Predicted) | ChemicalBook[4] |
| Density | 1.501 ± 0.06 g/cm³ (Predicted) | ChemicalBook[4] |
| Topological Polar Surface Area | 39.2 Ų | PubChem[3] |
| XLogP3-AA (Lipophilicity) | 1.8 | PubChem[3] |
| Hydrogen Bond Donors | 0 | PubChem[3] |
| Hydrogen Bond Acceptors | 3 | PubChem[3] |
A Senior Scientist's Perspective on Spectroscopic Data
While raw spectra provide empirical data, their true value lies in expert interpretation. Below is a predictive analysis of the key features expected in the NMR, IR, and Mass Spectra of this compound, explaining the causality behind these spectral signatures.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. The ethyl ester group should present as a classic quartet around 4.3-4.4 ppm (the -CH₂- group deshielded by the adjacent oxygen) and a triplet around 1.3-1.4 ppm (the terminal -CH₃ group). The three aromatic protons on the pyridine ring will appear in the downfield region (typically 7.5-9.0 ppm) due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom. Their precise shifts and coupling patterns will be distinct, allowing for unambiguous assignment.
-
¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure. A signal for the ester carbonyl carbon is expected in the highly deshielded region of 165-175 ppm. The carbons of the pyridine ring will appear between approximately 120-155 ppm, with the carbon atom bonded to the bromine showing a characteristic shift. The ethyl group carbons will be found upfield, with the -CH₂- carbon around 60-65 ppm and the -CH₃ carbon around 14-15 ppm.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band is anticipated around 1720-1730 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group.[6] Other significant bands would include C-O stretching vibrations for the ester linkage (around 1100-1300 cm⁻¹) and C-H stretching from the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight. A key feature will be the isotopic pattern for bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity, one at m/z 229 (for the ⁷⁹Br isotope) and one at m/z 231 (for the ⁸¹Br isotope), which is a definitive signature for a monobrominated compound.
Synthesis and Purification: A Validated Protocol
The most direct and reliable synthesis of this compound involves the esterification of its corresponding carboxylic acid, 4-Bromopyridine-3-carboxylic acid. This method is favored for its high yield and straightforward purification.
Causality in Experimental Design
The choice of Fischer esterification is deliberate. It is a robust, acid-catalyzed equilibrium reaction. Using a large excess of the alcohol (ethanol) drives the equilibrium towards the product side, maximizing the yield. Sulfuric acid is an excellent catalyst due to its high acidity and its ability to act as a dehydrating agent, sequestering the water byproduct and further pushing the reaction forward. The workup is designed to first neutralize the acid catalyst and any unreacted starting material, then extract the less polar ester product into an organic solvent, leaving water-soluble impurities behind.
Detailed Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromopyridine-3-carboxylic acid (10.1 g, 50 mmol).
-
Reagent Addition: Add absolute ethanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2.5 mL) with stirring. The addition should be done carefully as it is an exothermic process.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Quench and Neutralization: Cool the mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (1 x 100 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound as a colorless to light yellow oil.
Synthesis and Purification Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of this compound.
Applications in Drug Discovery and Development
Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in pharmacology, leading to drugs for a wide range of diseases including cancer, tuberculosis, diabetes, and neurological disorders.[1] this compound is a particularly strategic intermediate within this class.
-
Versatile Handle for Cross-Coupling: The bromine atom at the 4-position is a prime site for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise and efficient introduction of diverse aryl, heteroaryl, alkyl, or amino substituents, which is a cornerstone of modern library synthesis and lead optimization in drug discovery.
-
Ester Moiety as a Pro-drug or Modification Site: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can serve as a key interacting group with biological targets or improve aqueous solubility. Alternatively, the ester can be converted into amides, hydroxamic acids, or other functional groups to fine-tune the molecule's pharmacological profile.
-
Scaffold for Enzyme Inhibitors: The pyridine core is prevalent in many enzyme inhibitors.[1] For example, derivatives of related brominated heterocycles are being investigated as potent inhibitors for targets like DNA gyrase in bacteria and various protein kinases in cancer therapy.[7][8] This ester provides a direct entry point for constructing molecules aimed at such targets.
Logical Role in Synthesis
The diagram below conceptualizes the role of this compound as a central hub for synthetic diversification.
Caption: Synthetic utility of Ethyl 4-bromonicotinate as a versatile intermediate.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling of this compound is paramount for laboratory safety.
Hazard Identification
According to the Globally Harmonized System (GHS) classifications, this compound presents significant hazards:
-
H314: Causes severe skin burns and eye damage. [3]
-
H318: Causes serious eye damage. [3]
-
H335: May cause respiratory irritation. [3]
The material is also classified as a lachrymator, meaning it can cause tearing of the eyes.[9]
Recommended Handling and PPE
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[9][10] An eyewash station and safety shower must be readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a POISON CENTER or doctor.[9]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[9]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[9]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.[9]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][10] Refrigerated storage (2-8°C) is often recommended to ensure long-term stability.[4]
References
-
Ethyl 4-bromopyridine-3-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central, National Center for Biotechnology Information. [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA Chemistry and Biochemistry. [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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Material Safety Data Sheet - Ethyl 4-bromocrotonate. Cole-Parmer. [Link]
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Spectra Problem #7 Solution. University of Calgary. [Link]
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Electronic Supplementary Information Cu-catalyzed carboxylation of organoboronic acid pinacol esters with CO2. Royal Society of Chemistry. [Link]
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- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Ethyl 4-bromopyridine-3-carboxylate | C8H8BrNO2 | CID 22456177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ETHYL 3-BROMOPYRIDINE-4-CARBOXYLATE | 13959-01-8 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to 4-Bromopyridine-3-carboxylic acid ethyl ester: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in various biological interactions have cemented its role in a plethora of approved drugs. Within this important class of heterocycles, functionalized derivatives serve as versatile building blocks for the synthesis of complex molecular architectures. This guide focuses on a particularly valuable, yet often overlooked, intermediate: 4-Bromopyridine-3-carboxylic acid ethyl ester (also known as ethyl 4-bromonicotinate).
This document will provide a comprehensive overview of this compound, from its fundamental chemical and physical properties to its synthesis and critical applications in drug discovery, with a particular emphasis on its role as a precursor to kinase inhibitors. As Senior Application Scientists, our goal is to not only present established protocols but also to offer insights into the rationale behind experimental choices, thereby empowering researchers to leverage this versatile molecule in their own discovery programs.
Core Properties and Identification
A thorough understanding of a compound's fundamental characteristics is paramount for its effective use in synthesis and research.
Chemical Identification:
| Identifier | Value |
| CAS Number | 1092353-02-0[1] |
| IUPAC Name | ethyl 4-bromopyridine-3-carboxylate[1] |
| Synonyms | Ethyl 4-bromonicotinate, 4-Bromonicotinic acid ethyl ester[1] |
| Molecular Formula | C₈H₈BrNO₂[1] |
| Molecular Weight | 230.06 g/mol [1] |
| Canonical SMILES | CCOC(=O)C1=C(C=CN=C1)Br[1] |
| InChI Key | UOBGHESMEIUDKB-UHFFFAOYSA-N[1] |
Physicochemical Properties:
| Property | Value |
| Appearance | Colorless to light yellow liquid (predicted) |
| Boiling Point | 263.4 ± 20.0 °C (Predicted) |
| Density | 1.501 ± 0.06 g/cm³ (Predicted) |
| Storage Temperature | 2-8°C |
Synthesis of this compound
The most direct and common method for the preparation of this compound is the esterification of its corresponding carboxylic acid, 4-bromopyridine-3-carboxylic acid (4-bromonicotinic acid). This reaction is typically acid-catalyzed and proceeds with high efficiency.
Experimental Protocol: Fischer Esterification
This protocol is adapted from established procedures for the esterification of nicotinic acid derivatives.
Reaction Scheme:
A representative Fischer esterification reaction.
Materials:
-
4-Bromopyridine-3-carboxylic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Dichloromethane or Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 4-bromopyridine-3-carboxylic acid (1.0 eq) in anhydrous ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 20 volumes). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude product can be further purified by column chromatography on silica gel if necessary, although often the purity is sufficient for subsequent steps.
Causality Behind Experimental Choices:
-
Anhydrous Ethanol: Using an anhydrous alcohol minimizes the presence of water, which can hydrolyze the ester product back to the carboxylic acid, thus shifting the equilibrium towards the starting materials.
-
Concentrated Sulfuric Acid: This acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
-
Reflux: Heating the reaction to the boiling point of the solvent increases the reaction rate, allowing the equilibrium to be reached more quickly.
-
Sodium Bicarbonate Wash: This step is crucial to neutralize the acidic catalyst and any unreacted carboxylic acid, facilitating a clean extraction.
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted):
-
Aromatic Protons: Three signals in the aromatic region (δ 7.5-9.0 ppm). The proton at position 2 (adjacent to the nitrogen) will be the most deshielded. The protons at positions 5 and 6 will also be in the aromatic region, with their splitting patterns determined by their coupling constants.
-
Ethyl Ester Protons: A quartet around δ 4.4 ppm corresponding to the -OCH₂- group, coupled to the methyl protons. A triplet around δ 1.4 ppm corresponding to the -CH₃ group, coupled to the methylene protons.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: A signal in the range of δ 165-175 ppm.
-
Aromatic Carbons: Signals in the aromatic region (δ 120-155 ppm). The carbon bearing the bromine atom will be significantly shifted.
-
Ethyl Ester Carbons: A signal for the -OCH₂- carbon around δ 60-65 ppm and a signal for the -CH₃ carbon around δ 14-15 ppm.
Mass Spectrometry (Predicted):
-
Molecular Ion Peak (M+): A prominent peak corresponding to the molecular weight of the compound (m/z ≈ 230). The presence of bromine will result in a characteristic M+2 peak of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OEt, m/z 45) and the loss of ethylene from the ethyl group.
Applications in Drug Discovery: A Versatile Building Block
The true value of this compound lies in its utility as a versatile intermediate in the synthesis of biologically active molecules. The presence of three key functional handles—the bromine atom, the ester, and the pyridine nitrogen—allows for a wide range of chemical transformations.
The Bromine Atom: A Gateway to Cross-Coupling Reactions
The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. This enables the introduction of a diverse array of substituents, including aryl, heteroaryl, and alkyl groups, at this position.
Workflow for a Suzuki Coupling Reaction:
A generalized Suzuki coupling workflow.
This reactivity is of paramount importance in the synthesis of kinase inhibitors, many of which feature a substituted pyridine core. By strategically choosing the appropriate boronic acid or ester, medicinal chemists can rapidly generate libraries of analogues to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. The use of similar dichloronicotinate building blocks in the synthesis of inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase highlights the power of this approach.[2]
The Ester Group: A Handle for Amide Formation and Prodrug Strategies
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This is a common strategy in drug design to introduce new points of interaction with the biological target or to modulate the physicochemical properties of the molecule.
Furthermore, the ester functionality itself can be part of a prodrug strategy. Ester prodrugs are often employed to enhance the lipophilicity and membrane permeability of a parent drug, leading to improved oral bioavailability. In vivo, these esters are cleaved by esterases to release the active carboxylic acid.
The Pyridine Nitrogen: Modulating Solubility and Target Engagement
The basicity of the pyridine nitrogen allows for the formation of salts, which can significantly improve the aqueous solubility and crystalline properties of a compound, both of which are critical for drug development. Additionally, the nitrogen atom can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.
Safety, Handling, and Disposal
As with any chemical reagent, proper handling and safety precautions are essential.
Hazard Identification:
Based on data for closely related compounds, this compound should be handled as a substance that:
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.
Disposal:
Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is recommended to consult with your institution's environmental health and safety office for specific disposal guidelines.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its trifunctional nature provides a rich platform for the synthesis of complex molecules, particularly in the development of kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively utilize this key intermediate in the pursuit of novel therapeutics. The strategic application of this compound can accelerate the drug discovery process by providing a reliable and adaptable starting point for the creation of diverse chemical libraries.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22456177, Ethyl 4-bromopyridine-3-carboxylate. Retrieved January 23, 2026 from [Link].
Sources
An In-Depth Technical Guide to the Synthesis of Ethyl 4-Bromopyridine-3-Carboxylate
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Among the vast array of pyridine derivatives, ethyl 4-bromopyridine-3-carboxylate stands out as a highly versatile building block. Its strategic placement of a bromine atom at the 4-position and an ethyl ester at the 3-position allows for sequential, regioselective modifications, making it an invaluable intermediate in the synthesis of complex molecular architectures for drug discovery and development.[3] This guide provides an in-depth analysis of the primary synthetic pathways to this key intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.
Overview of Synthetic Strategies
The synthesis of ethyl 4-bromopyridine-3-carboxylate can be approached from several distinct strategic directions. The choice of a particular pathway is often dictated by the availability of starting materials, desired scale, and considerations of overall efficiency and safety. The most prominent and validated routes include:
-
The Sandmeyer Reaction Pathway: This classic transformation offers a reliable method for introducing a bromine atom onto the pyridine ring, starting from the corresponding amino-precursor, ethyl 4-aminonicotinate. This route is often favored for its high yields and well-established procedures.
-
The Halogenation and Esterification Pathway: An alternative approach involves the synthesis of 4-chloronicotinic acid, which can then be converted to the desired bromo-ester. This multi-step process provides a different set of intermediates and may be advantageous depending on precursor availability.
This guide will delve into the mechanistic underpinnings and provide detailed experimental protocols for these validated pathways.
Pathway A: The Sandmeyer Reaction Approach
The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[4][5] This method is particularly effective for the synthesis of ethyl 4-bromopyridine-3-carboxylate from its amino counterpart.
Mechanistic Rationale
The reaction proceeds in two key stages:
-
Diazotization: The primary amino group of ethyl 4-aminonicotinate is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a pyridine diazonium salt.[6][7] This intermediate is highly reactive due to the excellent leaving group potential of molecular nitrogen (N₂).
-
Halogenation: The diazonium salt is then treated with a copper(I) bromide catalyst. The copper(I) facilitates a single-electron transfer to the diazonium species, leading to the formation of a pyridyl radical and the release of nitrogen gas. The pyridyl radical then abstracts a bromine atom from the copper(II) bromide complex to yield the final product and regenerate the copper(I) catalyst.[8][9]
Experimental Workflow and Protocols
The overall workflow for the Sandmeyer approach is depicted below.
Caption: Workflow for the Sandmeyer synthesis of ethyl 4-bromopyridine-3-carboxylate.
Protocol 1: Synthesis of Ethyl 4-aminonicotinate
The precursor, ethyl 4-aminonicotinate, can be synthesized from commercially available starting materials. A common route begins with the reaction of diethyl ethoxymethylenemalonate with an appropriate amine, followed by cyclization and subsequent functional group manipulations. A more direct approach involves the amination of ethyl 4-chloronicotinate.
Step 1a: Synthesis of Ethyl 4-chloronicotinate
Ethyl 4-chloronicotinate can be prepared from ethyl 4-hydroxynicotinate, which is accessible through various cyclization strategies.[10][11]
-
Reagents: Ethyl 4-hydroxynicotinate, phosphorus oxychloride (POCl₃).
-
Procedure:
-
To a stirred solution of ethyl 4-hydroxynicotinate, slowly add phosphorus oxychloride at 0 °C.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate) to a pH of 7-8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 4-chloronicotinate.
-
Step 1b: Amination of Ethyl 4-chloronicotinate
-
Reagents: Ethyl 4-chloronicotinate, aqueous ammonia.
-
Procedure:
-
Place ethyl 4-chloronicotinate in a sealed pressure vessel.
-
Add an excess of concentrated aqueous ammonia.
-
Heat the vessel to 120-140 °C for 12-18 hours.
-
After cooling, the resulting solid is filtered, washed with water, and dried to afford ethyl 4-aminonicotinate.[12]
-
Protocol 2: Sandmeyer Reaction
-
Reagents: Ethyl 4-aminonicotinate, sodium nitrite (NaNO₂), hydrobromic acid (HBr), copper(I) bromide (CuBr).
-
Procedure:
-
Dissolve ethyl 4-aminonicotinate in a mixture of hydrobromic acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The reaction mixture is then basified with a suitable base (e.g., aqueous ammonia) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure ethyl 4-bromopyridine-3-carboxylate.
-
| Reagent | Molar Equiv. | Purity |
| Ethyl 4-aminonicotinate | 1.0 | >98% |
| Sodium Nitrite | 1.1 | >99% |
| Hydrobromic Acid (48%) | 3.0 | Reagent |
| Copper(I) Bromide | 1.2 | >98% |
| Product | --- | >97% |
| Typical Yield | --- | 75-85% |
Pathway B: Synthesis via 4-Chloronicotinic Acid
This pathway provides an alternative route that avoids the direct handling of potentially unstable diazonium intermediates in the final bromination step. It leverages the conversion of a chloro-substituted pyridine to the desired bromo-analogue.
Experimental Workflow and Protocols
Caption: Workflow for the synthesis via 4-chloronicotinic acid.
Protocol 3: Synthesis of 4-Chloronicotinic Acid
This intermediate can be synthesized from 4-chloropyridine through a directed ortho-metalation followed by carboxylation.
-
Reagents: 4-Chloropyridine, lithium diisopropylamide (LDA), dry carbon dioxide (CO₂).
-
Procedure:
-
Dissolve 4-chloropyridine in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.[13]
-
Slowly add a solution of LDA in THF, maintaining the low temperature.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Bubble dry carbon dioxide gas through the solution for 1 hour.
-
Allow the reaction to warm to room temperature and then quench with water.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-chloronicotinic acid.[13]
-
Protocol 4: Esterification of 4-Chloronicotinic Acid
The carboxylic acid is converted to its ethyl ester via Fischer esterification.[14][15]
-
Reagents: 4-Chloronicotinic acid, absolute ethanol, concentrated sulfuric acid.
-
Procedure:
-
Suspend 4-chloronicotinic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 8-12 hours. The reaction can be monitored by TLC.
-
After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 4-chloronicotinate.
-
Protocol 5: Halogen Exchange
The conversion of the chloro- to the bromo-derivative can be achieved through a nucleophilic aromatic substitution, potentially catalyzed by copper.
-
Reagents: Ethyl 4-chloronicotinate, sodium bromide (NaBr), copper(I) iodide (CuI), a high-boiling point solvent (e.g., N,N-dimethylformamide - DMF).
-
Procedure:
-
To a solution of ethyl 4-chloronicotinate in DMF, add sodium bromide and a catalytic amount of copper(I) iodide.
-
Heat the reaction mixture to 120-150 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the mixture, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain ethyl 4-bromopyridine-3-carboxylate.
-
| Pathway | Starting Materials | Key Steps | Advantages | Disadvantages |
| A: Sandmeyer Reaction | Ethyl 4-aminonicotinate | Diazotization, Cu(I)-catalyzed bromination | High yields, well-established, reliable | Use of potentially unstable diazonium salts, copper waste |
| B: Halogenation Route | 4-Chloropyridine | Carboxylation, Esterification, Halogen Exchange | Avoids diazonium intermediates in the final step | Multi-step, requires cryogenic conditions for lithiation, potentially harsh conditions for halogen exchange |
Conclusion
Both the Sandmeyer reaction and the halogenation/esterification pathways offer viable routes to the synthesis of ethyl 4-bromopyridine-3-carboxylate. The Sandmeyer approach is generally more direct and higher-yielding, provided the precursor, ethyl 4-aminonicotinate, is readily accessible. It remains the preferred method in many applications due to its robustness and predictability. The halogenation route, while more circuitous, provides a valuable alternative, particularly if the starting materials are more readily available or if there are concerns about the handling of diazonium salts on a large scale. The selection of the optimal synthetic strategy will ultimately depend on a careful evaluation of factors such as precursor availability, scale, safety protocols, and the specific expertise of the research team.
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An In-depth Technical Guide to the Purity Analysis of 4-Bromopyridine-3-carboxylic acid ethyl ester
Foreword: The Imperative of Purity in Synthesis and Development
4-Bromopyridine-3-carboxylic acid ethyl ester is a pivotal heterocyclic building block in the landscape of modern medicinal and agricultural chemistry. As a key intermediate, its structural integrity and purity are not merely figures of merit but foundational pillars upon which the safety, efficacy, and reproducibility of downstream products—ranging from novel therapeutics to advanced agrochemicals—are built. The presence of even trace-level impurities, such as positional isomers, hydrolysis products, or residual starting materials, can drastically alter reaction pathways, impact biological activity, and introduce unforeseen toxicological profiles.
This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of methods to provide a comprehensive, field-proven framework for the rigorous purity analysis of this essential compound. Herein, we dissect the causality behind methodological choices, establish self-validating analytical systems, and ground our protocols in authoritative standards, ensuring that every batch of this compound meets the uncompromising standards required for cutting-edge research and development.
Compound Profile and Physicochemical Characteristics
A thorough understanding of the analyte's properties is the prerequisite for developing robust analytical methods. This compound, also known as ethyl 4-bromonicotinate, is a substituted pyridine derivative with the following key characteristics.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO₂ | [1] |
| Molecular Weight | 230.06 g/mol | [1] |
| CAS Number | 1092353-02-0 | [1] |
| Appearance | Off-white to light yellow powder/solid | [2] |
| Melting Point | 118-134 °C (for the parent carboxylic acid) | [2] |
| Canonical SMILES | CCOC(=O)C1=C(C=CN=C1)Br | [1] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform) | [3] |
The Impurity Landscape: Anticipating and Identifying Contaminants
A purity analysis is only as effective as its ability to detect relevant impurities. For this compound, potential impurities can be logically categorized by their origin.
-
Process-Related Impurities (Synthesis Byproducts): These include positional isomers that may form during synthesis, such as ethyl 3-bromopyridine-4-carboxylate[4]. The analytical method must possess the specificity to resolve these closely related structures.
-
Starting Material Carryover: Incomplete reaction can lead to the presence of starting materials like 4-bromonicotinic acid[2].
-
Degradation Products: The ester linkage is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the parent 4-Bromopyridine-3-carboxylic acid.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethyl acetate, tetrahydrofuran) may be present in the final product.
| Potential Impurity | Structure | Origin |
| 4-Bromopyridine-3-carboxylic acid | C₆H₄BrNO₂ | Hydrolysis of the ester |
| Ethyl 3-bromopyridine-4-carboxylate | C₈H₈BrNO₂ | Isomeric byproduct of synthesis |
| Other Bromopyridine Isomers | Varies | Impurities in starting materials |
Orthogonal Analytical Methodologies: A Multi-faceted Approach to Purity
No single analytical technique can provide a complete purity profile. An integrated, orthogonal approach—using multiple methods with different separation and detection principles—is essential for a comprehensive assessment.
High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Impurity Quantification
Reverse-phase HPLC (RP-HPLC) is the principal technique for determining the purity of this compound and quantifying its related impurities. Its high resolution and sensitivity make it ideal for separating structurally similar compounds.
Causality of Method Design: The choice of a C18 (octadecyl) column is based on the moderate polarity of the analyte, providing effective retention and separation from both more polar (hydrolyzed acid) and less polar (synthesis byproducts) impurities. A buffered mobile phase is critical to ensure consistent ionization states of the pyridine ring and any acidic or basic impurities, leading to reproducible retention times and sharp peak shapes. UV detection is selected due to the presence of the chromophoric pyridine ring.
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: HPLC system with UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 239 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.
-
Analysis: Inject the sample and integrate all peaks. Purity is typically calculated using the area percent method (Area of main peak / Total area of all peaks) x 100.
Gas Chromatography (GC): Assessing Volatile Impurities and Residual Solvents
GC is the gold standard for analyzing thermally stable and volatile compounds. For this analyte, its primary role is the detection and quantification of residual solvents. Direct GC analysis of the ester is possible, but may require high temperatures. For related acidic impurities, derivatization may be necessary to increase volatility[5][6].
Experimental Protocol: Residual Solvent Analysis by Headspace GC-FID
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 min.
-
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial and add 1 mL of Dimethyl Sulfoxide (DMSO).
-
Analysis: Calibrate using external standards of expected residual solvents. Analyze the sample and quantify against the calibration curves.
Spectroscopic Confirmation: NMR and Mass Spectrometry
While chromatography quantifies purity, spectroscopy confirms identity. NMR and MS are indispensable for structural elucidation of the main component and for identifying unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides definitive information on the proton environment, confirming the presence of the ethyl ester group and the substitution pattern on the pyridine ring. It is also highly effective for detecting and quantifying isomeric impurities.
Mass Spectrometry (MS): When coupled with LC or GC, MS is a powerful tool for impurity identification. For this compound, a key diagnostic feature is the isotopic signature of bromine. Due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes, the molecular ion (M) and M+2 peaks will appear in an approximate 1:1 ratio, providing unambiguous confirmation of a monobrominated compound[7][8][9].
Expert Insight: The combination of chromatographic separation with high-resolution mass spectrometry (LC-HRMS) is the most powerful strategy for impurity profiling. It allows for the determination of the elemental composition of unknown peaks, which is a critical step in their structural identification[10].
Karl Fischer Titration: Quantifying Water Content
Water is a common impurity that can affect stability and reactivity. Karl Fischer titration is the most accurate and specific method for its quantification.
Experimental Protocol: Coulometric Karl Fischer Titration
-
Instrumentation: Coulometric Karl Fischer titrator.
-
Reagent: Anode and cathode solutions appropriate for ketones and aldehydes (to avoid side reactions).
-
Sample Preparation: Accurately weigh a suitable amount of sample (typically 50-100 mg) and introduce it directly into the titration cell.
-
Analysis: The instrument automatically titrates the water present and calculates the content, usually expressed as a weight/weight percentage (w/w%).
Method Validation: Establishing a Self-Validating System
Trustworthiness in analytical data is achieved through rigorous method validation. The objective is to demonstrate that the chosen analytical procedure is suitable for its intended purpose[11][12]. Key parameters, as defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, must be evaluated[11][13].
dot digraph "Analytical_Method_Validation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
} dot Caption: Workflow for analytical method validation per ICH guidelines.
Validation Parameter Summary for HPLC Method
| Parameter | Acceptance Criteria | Purpose |
| Specificity | Baseline resolution (>1.5) between the main peak and all known impurities. | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present[14]. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | To demonstrate a direct proportional relationship between concentration and analytical response. |
| Range | For assay: 80-120% of the test concentration. For impurities: LOQ to 120% of the specification limit. | To define the interval over which the method is precise, accurate, and linear. |
| Accuracy | 98.0% - 102.0% recovery for assay; 90.0% - 110.0% for impurities. | To measure the closeness of the test results to the true value. |
| Precision (RSD) | Repeatability: RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. | To demonstrate the degree of scatter between a series of measurements. |
| LOQ | Signal-to-Noise ratio ≥ 10. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[15]. |
| Robustness | No significant impact on results from minor variations in method parameters (e.g., pH, flow rate). | To indicate the method's reliability during normal usage. |
An Integrated Strategy for Batch Release
A logical workflow ensures that each batch of this compound is analyzed efficiently and comprehensively.
dot digraph "Batch_Analysis_Workflow" { graph [splines=true, nodesep=0.5, ranksep=0.5]; node [shape=Mrecord, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
} dot Caption: Integrated workflow for the purity analysis and release of a new batch.
Conclusion
The purity analysis of this compound is a multi-dimensional task that demands a scientifically-grounded, multi-technique approach. By leveraging the quantitative power of chromatography (HPLC, GC), the structural confirmation capabilities of spectroscopy (NMR, MS), and specific tests for contaminants like water, a complete and reliable purity profile can be established. This rigorous analytical oversight, underpinned by robust method validation according to ICH guidelines, is not merely a quality control exercise; it is an essential scientific practice that ensures the integrity of research and the safety of final products. Adherence to these principles provides the confidence and trustworthiness required to advance the development of next-generation pharmaceuticals and chemical innovations.
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Potential applications of 4-Bromopyridine-3-carboxylic acid ethyl ester in medicinal chemistry
<An In-depth Technical Guide to the Applications of 4-Bromopyridine-3-carboxylic acid ethyl ester in Medicinal Chemistry
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in a vast array of therapeutic agents.[1] Within this class, functionalized pyridines serve as critical building blocks, enabling chemists to rapidly construct complex molecular architectures. Ethyl 4-bromopyridine-3-carboxylate (also known as ethyl 4-bromonicotinate) has emerged as a particularly valuable reagent due to its trifunctional nature: a reactive bromo-substituent poised for cross-coupling, an ester handle for amide formation or hydrolysis, and the foundational pyridine core.
This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of ethyl 4-bromopyridine-3-carboxylate in medicinal chemistry. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and showcase its role in the development of biologically active compounds, offering researchers and drug development professionals a comprehensive resource to leverage this powerful synthetic intermediate.
Physicochemical Properties and Strategic Reactivity
Ethyl 4-bromopyridine-3-carboxylate, with the molecular formula C8H8BrNO2, is a solid at room temperature.[2] Its structure presents three key points for chemical modification, making it a highly versatile scaffold.
-
The 4-Bromo Substituent: This is the primary reactive site for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond on the electron-deficient pyridine ring is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating catalytic cycles like the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.[3][4] This allows for the efficient introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups at the 4-position.
-
The Ethyl Carboxylate Group: Located at the 3-position, this ester serves multiple purposes. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common functional group in many drugs.[5] The carboxylic acid itself can also be a key pharmacophoric feature, engaging in interactions with biological targets.[1][6]
-
The Pyridine Nitrogen: The nitrogen atom imparts basicity and influences the overall electronic properties of the ring. It can be protonated to form salts, potentially improving the aqueous solubility of derivatives.
The strategic placement of the bromo and ester groups allows for sequential and regioselective modifications, providing a powerful tool for building molecular diversity from a common core.
Synthesis of the Core Scaffold: A Validated Protocol
While commercially available, understanding the synthesis of ethyl 4-bromopyridine-3-carboxylate provides insight into its purity and potential side products. A common laboratory-scale synthesis involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction.
Experimental Protocol: Synthesis of Ethyl 4-Bromopyridine-3-carboxylate
This protocol is adapted from established procedures for the synthesis of bromopyridines from their amino precursors.[7]
Materials:
-
Ethyl 4-aminopyridine-3-carboxylate
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite
-
Copper(I) bromide
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve ethyl 4-aminopyridine-3-carboxylate (1.0 equiv) in 48% hydrobromic acid (4.0 equiv) at 0 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise via the dropping funnel, ensuring the internal temperature is maintained between -5 °C and 0 °C.
-
Causality Check: Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate. The excess acid ensures complete diazotization and provides the bromide counterion.
-
Stir the resulting solution for an additional 30 minutes at 0 °C after the addition is complete.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (0.2 equiv) in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
Rationale: The copper(I) bromide catalyzes the substitution of the diazonium group with bromide.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until nitrogen evolution ceases.
-
Work-up and Purification: Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure ethyl 4-bromopyridine-3-carboxylate.
Key Transformations in Medicinal Chemistry
The true power of ethyl 4-bromopyridine-3-carboxylate lies in its utility in palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern medicinal chemistry, enabling the rapid and efficient construction of C-C and C-N bonds.[8][9]
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is arguably the most widely used reaction for this building block, allowing for the introduction of a vast array of aryl and heteroaryl groups.[10][11][12][13] This is particularly important in the synthesis of kinase inhibitors, where a biaryl hinge-binding motif is common.[14][15][16]
Caption: General workflow for Suzuki-Miyaura coupling.
Generic Protocol for Suzuki-Miyaura Coupling:
-
Setup: To a dry Schlenk tube, add ethyl 4-bromopyridine-3-carboxylate (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and a base like potassium carbonate (2.0 equiv).[17]
-
Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture again by bubbling argon through the solution for 15 minutes.
-
Causality: The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[11] Degassing is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.[17]
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Data Presentation: Suzuki Coupling Reaction Conditions
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 (5) | K2CO3 | Dioxane/H2O | 90 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 (3) | Cs2CO3 | DME | 85 | 88 |
| 3 | 3-Pyridylboronic acid | Pd(PPh3)4 (5) | K3PO4 | Dioxane/H2O | 100 | 75 |
| 4 | 2-Thienylboronic acid | Pd(OAc)2/SPhos (2) | K3PO4 | Toluene/H2O | 100 | 95 |
Note: Yields are representative and can vary based on specific conditions and substrates.
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The introduction of an amino group at the 4-position is another critical transformation, widely used in the synthesis of compounds targeting various receptors and enzymes. The Buchwald-Hartwig amination provides a powerful method for this transformation.[18]
Caption: Key components of the Buchwald-Hartwig amination.
Generic Protocol for Buchwald-Hartwig Amination:
-
Setup: In an oven-dried vial under an argon atmosphere, combine ethyl 4-bromopyridine-3-carboxylate (1.0 equiv), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Addition of Reagents: Add the amine (1.2 equiv) and an anhydrous solvent such as toluene or dioxane.
-
Rationale: The choice of ligand is critical for stabilizing the palladium catalyst and promoting reductive elimination. Bulky, electron-rich phosphine ligands are often required. The strong base is necessary to deprotonate the amine, facilitating its coordination to the palladium center.
-
Reaction: Seal the vial and heat to 80-110 °C with stirring. Monitor the reaction's progress by LC-MS.
-
Work-up: After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water, dry the organic layer, and concentrate.
-
Purification: Purify via column chromatography.
Case Study: Application in Kinase Inhibitor Synthesis
The 4-substituted pyridine-3-carboxamide scaffold is a common feature in many kinase inhibitors. Let's consider a hypothetical synthetic route to a c-Jun N-terminal kinase (JNK) inhibitor, demonstrating the strategic use of our title compound.[15]
Synthetic Scheme:
-
Suzuki Coupling: Ethyl 4-bromopyridine-3-carboxylate is coupled with 1-(tert-butoxycarbonyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole using standard Suzuki conditions to afford the 4-(pyrazol-3-yl)pyridine intermediate.
-
Ester Hydrolysis: The ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide in a THF/water mixture.
-
Amide Coupling: The resulting carboxylic acid is coupled with a desired amine (e.g., aniline) using a peptide coupling reagent such as HATU or EDC/HOBt to yield the final inhibitor.
This multi-step sequence highlights the efficiency of using ethyl 4-bromopyridine-3-carboxylate as a central scaffold to build complexity and explore structure-activity relationships (SAR) by varying both the Suzuki coupling partner and the amine used in the final amidation step.
Conclusion and Future Perspectives
Ethyl 4-bromopyridine-3-carboxylate is a high-value, versatile building block in medicinal chemistry. Its trifunctional nature allows for the strategic and regioselective introduction of diverse chemical functionalities, making it an ideal starting point for the synthesis of compound libraries and the optimization of lead candidates. The robust and well-understood palladium-catalyzed cross-coupling reactions it readily undergoes provide reliable and efficient pathways to complex molecular targets. As the demand for novel therapeutics targeting a wide range of diseases continues to grow, the strategic application of such well-designed chemical intermediates will remain paramount to the success of drug discovery programs.[19][20]
References
- Aromatic compounds and their use in medical applications. (n.d.). Google Patents.
- Ethyl 4-bromopyridine-3-carboxylate | C8H8BrNO2. (n.d.). PubChem.
- ETHYL 3-BROMOPYRIDINE-4-CARBOXYLATE | 13959-01-8. (n.d.). ChemicalBook.
- Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. (n.d.). PubMed.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health.
- Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. (n.d.). RSC Publishing.
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023, January 9). Faraday Discussions (RSC Publishing). [Link]
- How to prepare 4-Bromopyridine-2-carboxylic acid? (n.d.). Guidechem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024, September 20). MDPI.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025, May 20). PubMed Central.
- Method for preparing 3-bromo-4-methylpyridine. (n.d.). Google Patents.
- Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. (2025, August 10). ResearchGate.
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009, September 16). PubMed Central.
- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. (n.d.). Wiley-VCH.
- 4-Bromopyridine-3-carboxylic acid 95 15366-62-8. (n.d.). Sigma-Aldrich.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022, October 3). ACS Publications.
- Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). ScienceDirect.
- Proton Guru Practice V.4: Palladium Catalyzed Coupling Reactions. (2019, January 6). YouTube.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
- Design and Synthesis of Acridine-4-Carboxamide and Acridine-4-Carboxylate Derivatives as Tyrosine Kinase Inhibitors. (2011, June 25). Life Science Journal.
- Suzuki cross-coupling reaction. (2020, February 13). YouTube.
- Biologically active compounds and drugs derived from chiral carboxylic... (n.d.). ResearchGate.
- Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (n.d.). ResearchGate.
- Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019, April 23). PubMed Central.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (n.d.). PubMed.
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 4-bromopyridine-3-carboxylate | C8H8BrNO2 | CID 22456177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
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- 11. Suzuki Coupling [organic-chemistry.org]
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- 14. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifesciencesite.com [lifesciencesite.com]
- 17. mdpi.com [mdpi.com]
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- 19. US7923473B2 - Aromatic compounds and their use in medical applications - Google Patents [patents.google.com]
- 20. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Derivatization of Ethyl 4-Bromonicotinate: A Gateway to Novel Heterocyclic Scaffolds
Introduction: The Untapped Potential of a Versatile Pyridine Building Block
In the landscape of medicinal chemistry and drug discovery, the pyridine nucleus stands as a cornerstone scaffold, present in a multitude of clinically significant molecules. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in the design of bioactive compounds. Within the vast family of pyridine derivatives, ethyl 4-bromonicotinate represents a particularly strategic starting material. The presence of three distinct functional handles—an ester, a bromine atom, and the pyridine nitrogen—offers a rich platform for a diverse array of chemical transformations. This guide provides a detailed exploration of synthetic pathways to novel and medicinally relevant heterocyclic compounds, commencing from this readily available precursor. We will delve into the practical application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and intramolecular cyclizations, to construct fused heterocyclic systems such as pyridopyrimidines and thienopyridines, both of which are classes of compounds with profound biological importance.
This document is designed for researchers, scientists, and professionals in drug development, offering not just protocols, but also the underlying scientific rationale for the experimental choices, thereby empowering the reader to adapt and innovate upon these foundational methods.
Part 1: Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-ones via a Buchwald-Hartwig Amination/Cyclization Strategy
The synthesis of pyridopyrimidines, a class of compounds known for their diverse pharmacological activities, including anticancer and kinase inhibitory effects, can be efficiently achieved from ethyl 4-bromonicotinate.[1] Our strategy hinges on a two-step sequence: a palladium-catalyzed Buchwald-Hartwig amination to introduce a key nitrogen-based substituent at the 4-position, followed by an intramolecular cyclization to construct the fused pyrimidine ring.
Causality Behind the Experimental Design
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a transformation that is often challenging using traditional methods.[1] The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for the success of this reaction. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The base is required to deprotonate the amine nucleophile, thereby activating it for the coupling reaction. The subsequent cyclization step is designed to be a straightforward condensation reaction, utilizing the newly introduced amino group and the adjacent ester functionality to form the six-membered pyrimidine ring.
Detailed Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of Ethyl 4-Bromonicotinate with a Primary Amine
This protocol describes the general procedure for the palladium-catalyzed amination of ethyl 4-bromonicotinate with a representative primary amine.
-
Materials:
-
Ethyl 4-bromonicotinate (1.0 equiv)
-
Primary amine (e.g., benzylamine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous toluene
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add ethyl 4-bromonicotinate, the primary amine, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl 4-(alkylamino)nicotinate.
-
Protocol 2: Cyclization to form the Pyrido[4,3-d]pyrimidin-4(3H)-one Ring System
This protocol outlines the cyclization of the aminated intermediate to form the fused pyrimidine ring.
-
Materials:
-
Ethyl 4-(alkylamino)nicotinate (1.0 equiv)
-
Triethyl orthoformate (5.0 equiv)
-
Ammonium chloride (NH₄Cl) (catalytic amount)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve the ethyl 4-(alkylamino)nicotinate in ethanol.
-
Add triethyl orthoformate and a catalytic amount of ammonium chloride.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization to yield the desired pyrido[4,3-d]pyrimidin-4(3H)-one.
-
Data Presentation: Expected Outcomes
| Step | Product | Expected Yield | Key Characterization Data |
| 1 | Ethyl 4-(alkylamino)nicotinate | 70-90% | ¹H NMR, ¹³C NMR, MS |
| 2 | Alkyl-pyrido[4,3-d]pyrimidin-4(3H)-one | 60-80% | ¹H NMR, ¹³C NMR, MS, IR |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for Pyrido[4,3-d]pyrimidin-4(3H)-ones.
Part 2: Synthesis of Thieno[3,2-c]pyridin-4(3H)-ones via Nucleophilic Substitution and Intramolecular Cyclization
The thieno[3,2-c]pyridine scaffold is another heterocyclic system of significant interest in medicinal chemistry, with applications as, for example, kinase inhibitors.[2] A robust synthetic route to this class of compounds from ethyl 4-bromonicotinate involves an initial nucleophilic aromatic substitution to introduce a sulfur-containing side chain, followed by an intramolecular cyclization to construct the fused thiophene ring.
Causality Behind the Experimental Design
Nucleophilic aromatic substitution (SNAr) on pyridine rings is a well-established transformation, particularly when the leaving group is at the 2- or 4-position.[3] In our starting material, the bromine atom at the 4-position is activated towards nucleophilic attack. The choice of a mercaptoacetate derivative as the nucleophile is strategic, as it introduces the necessary carbon and sulfur atoms for the subsequent thiophene ring formation. The intramolecular cyclization is designed as a Dieckmann-type condensation, where the ester group and a newly formed active methylene group react to form the five-membered thiophene ring.
Detailed Experimental Protocols
Protocol 3: Nucleophilic Aromatic Substitution with Ethyl Mercaptoacetate
This protocol details the displacement of the bromide with ethyl mercaptoacetate.
-
Materials:
-
Ethyl 4-bromonicotinate (1.0 equiv)
-
Ethyl mercaptoacetate (1.5 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask, add ethyl 4-bromonicotinate, potassium carbonate, and anhydrous DMF.
-
Add ethyl mercaptoacetate dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain ethyl 4-((2-ethoxy-2-oxoethyl)thio)nicotinate.
-
Protocol 4: Intramolecular Cyclization to form the Thieno[3,2-c]pyridin-4(3H)-one Core
This protocol describes the base-mediated intramolecular cyclization to form the fused thiophene ring.
-
Materials:
-
Ethyl 4-((2-ethoxy-2-oxoethyl)thio)nicotinate (1.0 equiv)
-
Sodium ethoxide (NaOEt) (2.0 equiv)
-
Anhydrous ethanol
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To a separate flask, dissolve the ethyl 4-((2-ethoxy-2-oxoethyl)thio)nicotinate in anhydrous ethanol.
-
Add the sodium ethoxide solution dropwise to the solution of the diester at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with water and cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the mixture under reduced pressure and extract the product with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography to yield the desired thieno[3,2-c]pyridin-4(3H)-one.
-
Data Presentation: Expected Outcomes
| Step | Product | Expected Yield | Key Characterization Data |
| 3 | Ethyl 4-((2-ethoxy-2-oxoethyl)thio)nicotinate | 75-90% | ¹H NMR, ¹³C NMR, MS |
| 4 | Thieno[3,2-c]pyridin-4(3H)-one | 65-85% | ¹H NMR, ¹³C NMR, MS, IR |
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for Thieno[3,2-c]pyridin-4(3H)-ones.
References
-
ChemInform Abstract: One-Pot and Step-Wise Synthesis of Thieno[3,2-c]pyridin-4-ones. (2025). ResearchGate. Retrieved from [Link]
-
Multicomponent reactions for the synthesis of heterocycles. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis of C-4 substituted nicotine derivatives via an N-acylpyridinium salt of (S) - nicotine. (2005). PubMed. Retrieved from [Link]
-
Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. (2021). PubMed. Retrieved from [Link]
-
A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview. (2021). Journal of Pharmaceutical Research International. Retrieved from [Link]
-
Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Nucleophilic aromatic substitution. (2019). YouTube. Retrieved from [Link]
Sources
Application of 4-Bromopyridine-3-carboxylic acid ethyl ester in agricultural chemistry research
An Application Guide for Researchers
The Role of 4-Bromopyridine-3-carboxylic acid ethyl ester in Modern Agrochemical Discovery
Abstract
The pyridine heterocycle is a cornerstone in the development of modern agrochemicals, recognized for its presence in a multitude of high-efficacy fungicides, herbicides, and insecticides.[1][2] This guide focuses on a particularly valuable synthetic building block: This compound . We will explore its chemical properties, strategic importance, and provide detailed protocols for its application in the synthesis and evaluation of novel agricultural compounds. This document is intended for researchers, chemists, and plant scientists dedicated to the discovery of next-generation crop protection solutions.
Introduction: The Strategic Value of a Versatile Intermediate
This compound, also known as ethyl 4-bromonicotinate, is a highly functionalized pyridine derivative. Its structure is primed for diverse chemical modifications, making it an exemplary starting point for creating libraries of potential agrochemicals. The ester and bromo substituents offer two distinct and reactive handles for synthetic transformations, allowing chemists to systematically explore structure-activity relationships (SAR).
The pyridine core itself is a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to multiple biological targets.[1] This inherent bioactivity is a key reason why pyridine derivatives have found such widespread success in agriculture.[2][3] This guide will demonstrate how to leverage the unique reactivity of this compound to develop novel fungicides and herbicides.
Physicochemical Properties
A thorough understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Source |
| IUPAC Name | ethyl 4-bromopyridine-3-carboxylate | PubChem |
| Synonyms | Ethyl 4-bromonicotinate, 4-Bromonicotinic acid ethyl ester | PubChem |
| CAS Number | 1092353-02-0 | PubChem |
| Molecular Formula | C₈H₈BrNO₂ | PubChem |
| Molecular Weight | 230.06 g/mol | PubChem |
| Appearance | Varies; typically a solid or liquid | N/A |
Chemical Structure
Caption: Workflow for fungicide discovery using the target compound.
Protocol 1: Saponification (Ester Hydrolysis)
Objective: To convert the ethyl ester into the more versatile carboxylic acid, which is required for amide bond formation.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1.0 equivalent of this compound in a 1:1 mixture of ethanol and water.
-
Reaction: Add 1.5 equivalents of sodium hydroxide (NaOH) to the solution.
-
Heating: Heat the mixture to reflux (approximately 80-90°C) and stir for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup (Acidification): Cool the reaction mixture to room temperature. Carefully acidify the solution to a pH of ~4-5 using 1M hydrochloric acid (HCl). This step is crucial as it protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Bromopyridine-3-carboxylic acid.
Protocol 2: Amide Coupling to Synthesize a Candidate Fungicide
Objective: To couple the carboxylic acid with a selected amine (e.g., 2-(phenylamino)aniline, based on known SDH inhibitors) to form the target pyridine carboxamide. [4]
-
Setup: In a dry, inert atmosphere (e.g., under nitrogen), suspend 1.0 equivalent of the carboxylic acid from Protocol 1 in an anhydrous solvent like dichloromethane (DCM).
-
Activation: Add 1.1 equivalents of a coupling agent (e.g., HATU or EDC/HOBt) and 2.0 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA). Stir for 15 minutes to activate the carboxylic acid.
-
Coupling: Add 1.0 equivalent of the desired amine (e.g., 2-(phenylamino)aniline) dissolved in a minimal amount of anhydrous DCM.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC.
-
Workup & Purification: Quench the reaction with water and extract the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography (silica gel) to obtain the final compound.
Protocol 3: In Vitro Antifungal Screening
Objective: To determine the efficacy of the newly synthesized compounds against key plant pathogenic fungi.
-
Pathogen Culture: Grow selected fungi (e.g., Botrytis cinerea, Cercospora arachidicola) on potato dextrose agar (PDA) plates until the mycelia cover the plate.
-
Compound Preparation: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Assay Plate Preparation: Autoclave PDA medium and cool to ~50°C. Add the test compound stock solution to the molten agar to achieve a final desired concentration (e.g., 50 µg/mL). Pour the amended agar into sterile petri dishes. A control plate should be made using DMSO only.
-
Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing pathogen culture and place it in the center of the test and control plates.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the mycelial growth on the test plates and the control plates once the control plate shows full growth. Calculate the percent inhibition using the formula:
-
% Inhibition = [(Diameter_control - Diameter_test) / Diameter_control] x 100
-
Example Data Presentation:
| Compound | Concentration (µg/mL) | Inhibition of B. cinerea (%) | Inhibition of C. arachidicola (%) |
| 3f (Example) | 50 | 76.9 | - |
| I-12 (Example) | 50 | - | >90 |
| Data is illustrative, based on findings for similar compounds.[4][5] |
Application in Herbicide Discovery
Many potent broadleaf herbicides are pyridine carboxylic acid derivatives. [6]They function as synthetic auxins, a class of plant growth hormones. By mimicking natural auxins, these herbicides cause uncontrolled and disorganized cell growth, leading to plant death. [7]The persistence of these compounds makes them highly effective for long-term weed control. [7]
Rationale: The Auxin Mimicry Mechanism
The core principle is to synthesize molecules that the plant's auxin receptors mistake for endogenous auxin. This leads to the overstimulation of auxin-responsive genes, disrupting normal growth processes like cell division, elongation, and differentiation, which is ultimately lethal to the plant.
Caption: Simplified mechanism of action for auxin mimic herbicides.
Protocol 4: Synthesis of a Herbicide Candidate via Suzuki Coupling
Objective: To demonstrate the use of the 4-bromo position as a handle for C-C bond formation, a key step in building more complex herbicidal molecules.
-
Setup: In a reaction vessel suitable for microwave synthesis or conventional heating, combine 1.0 equivalent of this compound, 1.2 equivalents of a desired arylboronic acid (e.g., 4-methoxyphenylboronic acid), and 3.0 equivalents of a base (e.g., potassium carbonate).
-
Catalyst: Add the palladium catalyst (e.g., 2-5 mol% of Pd(PPh₃)₄) to the mixture.
-
Solvent & Degassing: Add a degassed solvent mixture, such as 3:1 dioxane/water. Degas the final mixture by bubbling nitrogen through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 100°C (or use a microwave reactor) and stir for 2-12 hours, monitoring by TLC.
-
Workup & Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield the coupled product.
-
Note: This product can then be hydrolyzed (Protocol 1) to the carboxylic acid, which is the active herbicidal form for many auxin mimics.
-
Protocol 5: Greenhouse Bioassay for Herbicidal Efficacy
Objective: To evaluate the phytotoxic effects of synthesized compounds on target weed species and assess crop selectivity.
-
Plant Cultivation: Grow target weed species (e.g., velvetleaf, Abutilon theophrasti) and a non-target crop (e.g., corn, Zea mays) in pots in a greenhouse until they reach the 2-4 leaf stage.
-
Treatment Formulation: Prepare the synthesized compound in a solution containing a small amount of a suitable solvent (e.g., acetone) and a surfactant to ensure proper leaf coverage. Create a dilution series to test multiple application rates (e.g., 100, 250, 500 g/ha).
-
Application: Apply the formulations to the plants using a calibrated track sprayer to ensure uniform application. Include a negative control (formulation blank) and a positive control (a commercial herbicide).
-
Evaluation: Place the treated plants back in the greenhouse under controlled conditions.
-
Data Collection: Assess plant injury at set intervals (e.g., 3, 7, and 14 days after treatment). Use a visual rating scale from 0 to 100, where 0 = no effect and 100 = complete plant death. Record specific symptoms like epinasty (twisting), chlorosis (yellowing), and necrosis (tissue death).
Example Data Table for Herbicidal Injury:
| Compound | Rate (g/ha) | Velvetleaf Injury (%) (14 DAT) | Corn Injury (%) (14 DAT) |
| Candidate 1 | 250 | 85 | 10 |
| Candidate 1 | 500 | 95 | 25 |
| Negative Control | - | 0 | 0 |
| Commercial Std. | 250 | 90 | 5 |
| DAT: Days After Treatment |
Conclusion and Future Outlook
This compound is more than just a chemical; it is a strategic starting point for innovation in agricultural chemistry. Its dual reactive sites provide a robust platform for generating diverse molecular architectures targeting critical biological pathways in fungi and weeds. The protocols outlined in this guide provide a foundational framework for researchers to synthesize and evaluate novel crop protection agents. Future research could expand its use into the synthesis of insecticides or plant growth regulators, further cementing the indispensable role of the pyridine scaffold in securing a sustainable agricultural future.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22456177, Ethyl 4-bromopyridine-3-carboxylate. PubChem. [Link]
-
Gulea, M., & Vasile, C. (2020). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 25(22), 5448. MDPI. [Link]
-
Zakharychev, V. V., & Martsynkevich, A. M. (2025). Development of novel pyridine-based agrochemicals: A review. Advanced Agrochem, 4, 30-48. ResearchGate. [Link]
- Ciba-Geigy AG. (1990). Pyridine derivatives, their preparation and their use as fungicides.
-
Syngenta Participations AG. (2001). Heteroaroyl-isoxazoles and their use as herbicides. European Patent Office. [Link]
-
Wang, G., et al. (2025). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Molecular Diversity. SpringerLink. [Link]
-
Li, Q., et al. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 46(3), 264-272. National Institutes of Health. [Link]
- Dow AgroSciences LLC. (2009). Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides.
-
Pipzine Chemicals. (2026). 4-Pyridinecarboxylic Acid 3-Bromo Ethyl Ester. Pipzine Chemicals. [Link]
-
Li, Y., et al. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. International Journal of Molecular Sciences, 26(14), 7834. MDPI. [Link]
-
Hegberg, A. (2012). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]
-
ResearchGate. (n.d.). Carboxylic Acid Derivatives in Herbicide Development. ResearchGate. [Link]
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- 5. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides - Google Patents [patents.google.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Application Note & Protocol: A Scalable Approach to the Synthesis of 4-Bromopyridine-3-carboxylic Acid Ethyl Ester Derivatives
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, with over 7,000 bioactive compounds featuring this heterocyclic motif.[1] Among the vast array of functionalized pyridines, 4-halopyridine-3-carboxylic acid esters, particularly 4-Bromopyridine-3-carboxylic acid ethyl ester, have emerged as highly versatile building blocks. Their utility stems from the presence of multiple reactive sites, allowing for sequential and regioselective modifications. The ester functionality provides a handle for amide bond formation, a common linkage in pharmaceuticals, while the bromine atom is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular complexity.[2] Consequently, these derivatives are pivotal intermediates in the synthesis of compounds targeting a spectrum of therapeutic areas.
However, the transition from laboratory-scale synthesis to pilot or industrial-scale production presents significant challenges. Issues of process safety, cost of goods, scalability of purification methods, and consistent batch-to-batch purity must be addressed. This document provides a comprehensive guide to a robust and scalable synthesis of this compound, focusing on the underlying chemical principles and practical considerations for successful scale-up.
Strategic Selection of a Scalable Synthetic Route
Multiple synthetic strategies exist for the preparation of substituted pyridines.[3][4][5] For the specific target of this compound, a multi-step approach commencing from readily available and inexpensive starting materials is often the most economically viable on a large scale. The chosen route involves the oxidation of a substituted methylpyridine, followed by esterification and subsequent halogenation. This pathway is selected for its reliability, avoidance of expensive or highly hazardous reagents in key steps, and the generation of crystalline intermediates that facilitate purification by recrystallization, a more scalable technique than chromatographic methods.
A common precursor for this synthesis is 4-chloro-3-methylpyridine, which can be converted to the corresponding carboxylic acid and then esterified. The 4-chloro substituent can later be exchanged for bromine if required, or the chloro-derivative itself can be a valuable intermediate.[6] An alternative, more direct approach involves the direct bromination of a pre-formed pyridine-3-carboxylic acid ester. The choice between these routes often depends on the relative cost and availability of the starting materials and the desired final derivative.
Proposed Synthetic Pathway
The following diagram illustrates a common and scalable synthetic route.
Caption: A scalable synthetic route to Ethyl 4-bromopyridine-3-carboxylate.
Detailed Scale-Up Protocol: Synthesis of Ethyl 4-chloropyridine-3-carboxylate
This protocol details the synthesis of the chloro-analogue, which is a common and often more cost-effective precursor. The subsequent conversion to the bromo-derivative is a standard transformation.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Key Properties |
| 4-Chloro-3-methylpyridine | 18368-76-8 | 127.57 | - |
| Potassium permanganate (KMnO₄) | 7722-64-7 | 158.03 | Strong oxidizer |
| Sulfuric Acid (H₂SO₄), 98% | 7664-93-9 | 98.08 | Corrosive |
| Sodium bisulfite (NaHSO₃) | 7631-90-5 | 104.06 | Reducing agent |
| Ethanol (EtOH), anhydrous | 64-17-5 | 46.07 | Flammable |
| Toluene | 108-88-3 | 92.14 | Flammable, toxic |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Base |
Step-by-Step Synthesis
Step 1: Oxidation of 4-Chloro-3-methylpyridine to 4-Chloro-3-pyridinecarboxylic acid
-
Reactor Setup: In a 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and a reflux condenser, add 10 L of water.
-
Charge Reactant: Charge 1.0 kg (7.84 mol) of 4-chloro-3-methylpyridine to the reactor.
-
Heating: Begin stirring and heat the mixture to 75-80°C.
-
Addition of Oxidant: Slowly add 2.73 kg (17.25 mol, 2.2 eq) of potassium permanganate in portions over 3-4 hours. The rate of addition should be controlled to maintain the reaction temperature below 90°C. An exothermic reaction will be observed.
-
Reaction Monitoring: After the addition is complete, maintain the temperature at 85-90°C and monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to 50°C.
-
Filter the hot solution through a pad of celite to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with 2 L of hot water.
-
Combine the filtrates and cool to 10-15°C in an ice bath.
-
Slowly adjust the pH of the filtrate to 2-3 with concentrated sulfuric acid. A white precipitate will form.
-
Stir the slurry for 1 hour at 10°C.
-
Isolate the solid product by filtration, wash with cold water (2 x 1 L), and dry under vacuum at 60°C to a constant weight.
-
Step 2: Esterification to Ethyl 4-chloropyridine-3-carboxylate
-
Reactor Setup: In a 10 L reactor equipped as described above, suspend the dried 4-chloro-3-pyridinecarboxylic acid (assume ~1.1 kg, ~7.0 mol based on typical yield) in 5 L of anhydrous ethanol.
-
Acid Catalyst: Slowly add 200 mL of concentrated sulfuric acid while maintaining the temperature below 30°C.
-
Reaction: Heat the mixture to reflux (around 78°C) and maintain for 12-18 hours. Monitor the reaction by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of ethanol by approximately half under vacuum.
-
Slowly pour the concentrated mixture into 10 L of ice-water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is 7-8.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 3 L).
-
Combine the organic layers, wash with brine (1 x 2 L), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product as an oil or low-melting solid.
-
-
Purification: Purify the crude ester by vacuum distillation to yield ethyl 4-chloropyridine-3-carboxylate as a colorless liquid.[7]
Expected Yield and Purity
| Step | Product | Typical Yield | Purity (by HPLC) |
| 1 | 4-Chloro-3-pyridinecarboxylic acid | 85-92% | >98% |
| 2 | Ethyl 4-chloropyridine-3-carboxylate | 80-88% | >99% |
Process Optimization and Scale-Up Considerations
Scaling up a synthesis requires careful attention to several factors that may not be significant at the lab scale.
-
Heat Transfer: The oxidation step is highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Gradual addition of the oxidant and a reliable reactor cooling system are critical to prevent thermal runaway.
-
Mixing: Efficient stirring is crucial to ensure homogeneity, especially during the addition of the solid potassium permanganate and during the neutralization and extraction steps. Inadequate mixing can lead to localized "hot spots" or incomplete reactions.
-
Filtration of MnO₂: The manganese dioxide byproduct can be a fine, dense solid. On a large scale, this can clog filters. Using a filter press and a bed of filter aid (e.g., celite) is recommended. Ensure proper quenching of any unreacted permanganate with a reducing agent like sodium bisulfite before filtration to prevent potential hazards.
-
Solvent Selection and Recovery: For extractions, consider the environmental impact, cost, and ease of recovery of the chosen solvent. Dichloromethane is effective but poses environmental concerns. Ethyl acetate is a greener alternative. Implementing a solvent distillation and recovery system is economically beneficial at scale.
-
Waste Management: The process generates significant amounts of manganese waste. Proper disposal according to local regulations is essential. The acidic and basic aqueous layers from the work-up will also require neutralization before disposal.
Safety Protocols and Hazard Management
The synthesis of 4-halopyridine derivatives involves several potential hazards that must be managed through engineering controls, administrative procedures, and personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): At all stages of the process, personnel should wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a flame-retardant lab coat.[8]
-
Ventilation: All operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile solvents and corrosive acids.[9][10]
-
Handling Potassium Permanganate: This is a strong oxidizing agent and can react violently with organic materials. Avoid contact with combustible materials.
-
Handling Pyridine Derivatives: Pyridines are toxic and can be absorbed through the skin. They are also flammable and have a strong, unpleasant odor.[8][11] Avoid inhalation and skin contact.
-
Static Discharge: When transferring flammable solvents in large quantities, ensure all equipment is properly grounded to prevent ignition from static discharge.[11][12]
-
Emergency Procedures: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers (e.g., CO₂, dry chemical) are readily accessible.[11]
Experimental Workflow Diagram
Caption: Detailed workflow for the two-step synthesis and purification.
Conclusion
The protocol described provides a robust and scalable method for the synthesis of 4-halopyridine-3-carboxylic acid ethyl esters. By understanding the chemical principles behind each step and proactively addressing the challenges of heat management, mixing, and purification at scale, researchers and process chemists can safely and efficiently produce these valuable intermediates for drug development and other applications. Adherence to strict safety protocols is paramount throughout the entire process to ensure the well-being of personnel and minimize environmental impact.
References
- UCLA Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.
- Guidechem. (n.d.). How to prepare 4-Bromopyridine-2-carboxylic acid?.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Science of Synthesis. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
- PubChem. (n.d.). Ethyl 4-bromopyridine-3-carboxylate.
- Sigma-Aldrich. (n.d.). 4-Bromopyridine-3-carboxylic acid 95.
- ChemicalBook. (n.d.). 4-Bromopyridine synthesis.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- ACS Publications. (2008). A Simple, Modular Synthesis of Substituted Pyridines.
- ResearchGate. (n.d.). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4.
- Google Patents. (n.d.). EP0004279A1 - Process for the preparation of 4-pyridone-3-carboxylic acids.
- Frontier Specialty Chemicals. (n.d.). 3-Chloropyridine-4-carboxylic acid ethyl ester.
- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
- Royal Society of Chemistry. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry.
- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.
- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
- European Patent Office. (n.d.). Preparation of 2-chloropyridine 3-carboxylic acid esters.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- (n.d.). Pyridine-D5 >99.50 Atom % D.
- Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.
- Lab Alley. (n.d.). Pyridine-Safety-Data-Sheet-SDS.pdf.
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
- MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines.
- Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm.
- Indian Academy of Sciences. (n.d.). Synthesis, characterization and biological evaluation of thiazolopyrimidine derivatives.
Sources
- 1. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 3-Chloropyridine-4-carboxylic acid ethyl ester | [frontierspecialtychemicals.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. carlroth.com [carlroth.com]
- 10. lobachemie.com [lobachemie.com]
- 11. media.laballey.com [media.laballey.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for 4-Bromopyridine-3-carboxylic acid ethyl ester Reactions
Welcome to the technical support center for reactions involving 4-Bromopyridine-3-carboxylic acid ethyl ester. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in cross-coupling reactions. The inherent electronic properties and coordinating ability of the pyridine nitrogen present unique challenges, particularly in achieving robust and reproducible catalytic activity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and optimize your catalyst loading for maximal yield and efficiency.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind each issue and providing actionable solutions.
Q1: My reaction shows low or no conversion to the desired product. What are the likely causes related to the catalyst?
Answer: Low or no product yield is the most common issue when working with pyridine-containing substrates. The primary culprit is often the deactivation or inhibition of the palladium catalyst.
Causality: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the electron-deficient palladium center.[1] This coordination can either prevent the formation of the active Pd(0) species or occupy a coordination site on the active catalyst, thereby inhibiting key steps in the catalytic cycle like oxidative addition or reductive elimination. At elevated temperatures, this can lead to the formation of stable, off-cycle palladium complexes.
Troubleshooting Steps:
-
Assess the Catalyst System:
-
Ligand Choice is Critical: Standard ligands like PPh₃ may not be sufficient. The pyridine nitrogen's inhibitory effect necessitates the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphines like XPhos, SPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands create a sterically hindered environment around the palladium center, which discourages coordination from the pyridine substrate while promoting the desired catalytic steps.
-
Use a Pre-catalyst: In-situ generation of the active Pd(0) catalyst from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be inefficient and sensitive to reaction conditions. Using well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) ensures the reliable and quantitative formation of the active LPd(0) species, leading to more reproducible results.[3]
-
-
Increase Catalyst Loading Systematically:
-
If you suspect catalyst deactivation, a systematic increase in catalyst loading can often overcome the issue. However, simply adding more catalyst without addressing the root cause can be costly and lead to higher residual palladium in your product.
-
Recommendation: Start with a standard loading (e.g., 1-2 mol%). If conversion is low, increase the loading incrementally to 3 mol% and then 5 mol%. If you see a significant improvement, it strongly suggests catalyst deactivation is the primary problem.
-
-
Evaluate the Ligand-to-Metal Ratio:
-
For catalysts generated in-situ, the ratio of ligand to palladium is crucial. A high ligand-to-palladium ratio (e.g., 2:1 to 4:1) can sometimes be beneficial to ensure the palladium center is fully coordinated by the desired ligand, preventing pyridine binding. However, an excessive amount of ligand can also inhibit the reaction by creating a coordinatively saturated metal center that is reluctant to participate in oxidative addition.[4]
-
Q2: The reaction starts well but stalls before reaching full conversion. Why is this happening?
Answer: Reaction stalling is a classic sign of catalyst decomposition or deactivation over the course of the reaction.
Causality: The active catalytic species is not stable under the reaction conditions for the entire duration. This can be due to thermal decomposition, slow poisoning by the substrate or impurities, or aggregation of palladium into inactive palladium black. The presence of the pyridine moiety can exacerbate this issue by forming stable complexes that are precursors to decomposition pathways.[5]
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures accelerate catalyst decomposition. Determine if a lower temperature can sustain catalytic activity over a longer period, even if the initial rate is slower.
-
Consider a More Robust Ligand: Some ligands offer greater thermal stability. If you are using a simple phosphine, switching to a more sterically demanding and electron-rich biarylphosphine ligand can protect the palladium center and extend its lifetime.
-
Portion-wise Addition of the Catalyst: If the catalyst has a known short lifetime under the reaction conditions, adding it in portions throughout the reaction can maintain a sufficient concentration of the active species. For example, add half the catalyst at the beginning and the other half after a few hours.
-
Check for Impurities: Ensure all reagents and the solvent are pure and dry. Water and oxygen can interfere with the catalyst, and impurities in the starting materials can act as catalyst poisons.
Q3: I am observing significant amounts of byproducts, such as homocoupling of the coupling partner or protodebromination of my starting material. How can I suppress these?
Answer: The formation of these byproducts indicates that undesired reaction pathways are competing with your desired cross-coupling. This is often related to a mismatch between the rates of the different steps in the catalytic cycle.
Causality:
-
Homocoupling: This typically arises when the transmetalation step (in Suzuki or Stille coupling) is slow relative to other pathways. This can lead to side reactions of the organometallic coupling partner.
-
Protodebromination/Reduction: This occurs when the bromopyridine substrate is reduced, replacing the bromine with a hydrogen. This can happen if the oxidative addition is slow or if there are sources of hydride in the reaction mixture. For pyridine substrates, catalyst inhibition can slow the desired oxidative addition, giving these side reactions more time to occur.[6]
Troubleshooting Steps:
-
Optimize the Base and Solvent System: The choice of base is critical, especially in Suzuki reactions where it activates the boronic acid. An inappropriate base can slow transmetalation. For pyridine substrates, a weaker base like K₃PO₄ or Cs₂CO₃ is often preferred over strong bases like NaOt-Bu, which can promote side reactions.[7]
-
Adjust the Catalyst Loading:
-
Too Low Loading: If the catalyst concentration is too low, the overall reaction rate will be slow, allowing more time for side reactions like protodebromination.
-
Too High Loading: Excessively high catalyst loading can sometimes promote side reactions, although this is less common than issues from low loading.
-
Recommendation: Find the "sweet spot." A well-optimized catalyst loading ensures the rate of the desired cross-coupling is significantly faster than competing side reactions.
-
-
Ensure an Inert Atmosphere: Thoroughly degas your reaction mixture to remove oxygen. Oxidative degradation of the catalyst or reagents can lead to byproduct formation.
Visualizing the Challenge: Catalyst Inhibition
The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting the potential inhibitory pathway caused by the this compound substrate.
Caption: Pd(0) catalyst inhibition by pyridine coordination.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate starting catalyst loading for a new reaction?
Answer: For palladium-catalyzed cross-coupling reactions, a starting catalyst loading of 1 to 2 mol% of the palladium source relative to the limiting reagent is a widely accepted and effective starting point. This concentration is typically high enough to provide a reasonable reaction rate for initial screening without being wasteful. For particularly challenging substrates like electron-deficient heteroaryl bromides, starting at 2 mol% is prudent.
Q2: What is the impact of the ligand-to-metal ratio, and how should it be optimized?
Answer: The ligand-to-palladium ratio is a critical parameter, particularly when preparing the catalyst in-situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃.
-
Function: The ligand stabilizes the palladium center, prevents aggregation into palladium black, and modulates its electronic and steric properties to facilitate the catalytic cycle.
-
Typical Ratios:
-
For monodentate ligands (e.g., P(tBu)₃, SPhos): A ratio of 2:1 to 4:1 (ligand:Pd) is common. A 2:1 ratio is often sufficient to generate the active LPd₂ species.
-
For bidentate ligands (e.g., Xantphos, BINAP): A ratio of 1:1 to 1.2:1 (ligand:Pd) is used, as one ligand molecule typically coordinates to one palladium atom.
-
-
Optimization: If you observe catalyst decomposition (formation of palladium black), increasing the ligand ratio may help. Conversely, if the reaction is sluggish, a slightly lower ligand ratio might be beneficial, as an excess of some ligands can slow the reaction.
Q3: When should I use a palladium pre-catalyst versus generating the catalyst in-situ?
Answer: While in-situ generation is common, the use of well-defined pre-catalysts is highly recommended for reactions involving challenging substrates like this compound for the following reasons:
| Feature | In-situ Generation (e.g., Pd(OAc)₂ + Ligand) | Pre-catalyst (e.g., XPhos Pd G3) |
| Activation | Requires reduction of Pd(II) to Pd(0), which can be slow, incomplete, and dependent on other reagents. | Rapidly and cleanly generates the active LPd(0) species, often upon addition of a base.[3] |
| Reproducibility | Can be less reproducible due to variability in the activation step. | Offers superior reproducibility and is less sensitive to minor variations in reaction setup. |
| Catalyst Loading | May require higher effective loadings to compensate for inefficient activation. | Allows for the use of lower, more accurate catalyst loadings. |
| Convenience | Requires weighing two separate, often air-sensitive, components. | Air-stable, crystalline solids that are easy to handle and weigh. |
Recommendation: For process development, scale-up, and any reaction where reproducibility is critical, a pre-catalyst is the superior choice.
Experimental Protocol: Systematic Optimization of Catalyst Loading
This protocol outlines a systematic approach to optimize catalyst loading for a Suzuki-Miyaura coupling of this compound with a representative boronic acid.
Objective: To identify the minimum catalyst loading required to achieve >95% conversion within a reasonable timeframe (e.g., 4-6 hours).
Workflow Diagram:
Caption: Workflow for catalyst loading optimization.
Materials:
-
This compound (Substrate A)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (Substrate B)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3)
-
Base (e.g., K₃PO₄, finely ground)
-
Solvent (e.g., 1,4-Dioxane/Water, 10:1 v/v, degassed)
-
Internal Standard (e.g., dodecane, for GC/HPLC analysis)
Procedure:
-
Preparation:
-
In a glovebox, prepare a stock solution of the palladium pre-catalyst in degassed dioxane to ensure accurate dispensing of small quantities.
-
Prepare a reaction master mix containing the solvent, base, and internal standard.
-
-
Reaction Setup (Parallel Screening):
-
Set up a series of identical reaction vials. For each vial, add:
-
This compound (1.0 equiv, e.g., 0.2 mmol)
-
Arylboronic acid (1.2 equiv)
-
K₃PO₄ (2.0 equiv)
-
-
Add the appropriate volume of the reaction master mix to each vial.
-
-
Variable Catalyst Loading:
-
To each vial, add the palladium pre-catalyst stock solution to achieve the desired final catalyst loading. It is recommended to screen a range:
-
Vial 1 (Control): 0 mol%
-
Vial 2: 0.5 mol%
-
Vial 3: 1.0 mol%
-
Vial 4: 2.0 mol%
-
Vial 5: 3.0 mol%
-
-
-
Reaction and Monitoring:
-
Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block (e.g., 80-100 °C).
-
At regular time intervals (e.g., 1h, 2h, 4h, 6h, and 24h), take a small aliquot from each reaction.
-
Quench the aliquot with a suitable solvent (e.g., ethyl acetate), filter, and prepare for analysis by HPLC or GC-MS.
-
-
Data Analysis:
-
Quantify the conversion of the starting material by comparing its peak area to the internal standard.
-
Plot conversion (%) versus time for each catalyst loading.
-
Summarize the final conversion at a key time point (e.g., 4 hours) in a table.
-
Example Data Summary Table:
| Vial | Catalyst Loading (mol%) | Conversion at 4h (%) |
| 1 | 0 | < 1 |
| 2 | 0.5 | 45 |
| 3 | 1.0 | 88 |
| 4 | 2.0 | > 98 |
| 5 | 3.0 | > 98 |
-
-
Based on the data, the optimal catalyst loading would be 2.0 mol%, as it achieves full conversion in the desired timeframe. Increasing the loading to 3.0 mol% provides no significant benefit and is therefore less economical.
-
This optimized loading should then be confirmed on a larger scale to ensure scalability.
-
References
-
Ethyl 4-bromopyridine-3-carboxylate | C8H8BrNO2 | CID 22456177 - PubChem. Available at: [Link]
-
A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - UCLA – Chemistry and Biochemistry. Available at: [Link]
-
ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. Available at: [Link]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]
-
Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. Available at: [Link]
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction - ResearchGate. Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - ACS Publications. Available at: [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - NIH. Available at: [Link]
-
Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides - ACS Publications. Available at: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. Available at: [Link]
-
Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides - ResearchGate. Available at: [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides - ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines - ACS Publications. Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. Available at: [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions - ResearchGate. Available at: [Link]
-
Acetylpyridinium ion intermediate in pyridine-catalyzed hydrolysis and acyl transfer reactions of acetic anhydride. Observation, kinetics, structure-reactivity correlations, and effects of concentrated salt solutions - Journal of the American Chemical Society. Available at: [Link]
- Method for preparing 3-bromo-4-methylpyridine - Google Patents.
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. Available at: [Link]
-
[Silver(I)(Pyridine-Containing Ligand)] Complexes As Unusual Catalysts for A(3)-Coupling Reactions - ResearchGate. Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. Available at: [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]
-
ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW - NIH. Available at: [Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing). Available at: [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! - YouTube. Available at: [Link]
-
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson) - YouTube. Available at: [Link]
-
Cross-coupling reaction - Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides - ACS Publications. Available at: [Link]
-
Carboxylic Acids Important Reactions - Jack Westin. Available at: [Link]
-
Influence of Equatorial Co-Ligands on the Reactivity of LFeIIIOIPh - PMC - NIH. Available at: [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC - NIH. Available at: [Link]
- Synthesis of ethyl bromopyruvate - Google Patents.
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Efficient Removal of Palladium Catalyst from 4-Bromopyridine-3-carboxylic acid ethyl ester Reaction Mixtures
This technical support guide is tailored for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions for the synthesis of 4-Bromopyridine-3-carboxylic acid ethyl ester and its derivatives. The effective removal of residual palladium is a critical downstream processing step to ensure the safety, stability, and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive resource with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in palladium removal.
The Criticality of Palladium Removal in Pharmaceutical Synthesis
Palladium catalysts are workhorses in modern organic chemistry, facilitating the formation of crucial carbon-carbon and carbon-heteroatom bonds with high efficiency. However, their presence in the final API, even at trace levels, is a significant concern. Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent limits for heavy metal impurities in drug products. Residual palladium can compromise the drug's stability, interfere with subsequent synthetic transformations, and pose a toxicological risk to patients. The challenge lies in the fact that palladium can exist in various forms within the reaction mixture, including soluble complexes, insoluble precipitates, and colloidal nanoparticles, making its complete removal a non-trivial task.[1]
Troubleshooting Guide: Common Issues and Practical Solutions
This section addresses specific challenges that may arise during the palladium removal process and offers actionable solutions.
Issue 1: High palladium levels persist in my this compound product even after standard filtration.
Root Cause Analysis:
Simply filtering the reaction mixture is often insufficient for complete palladium removal. This is because the palladium may not be present as a simple, filterable solid. Common scenarios include:
-
Soluble Palladium Species: The palladium catalyst may remain dissolved in the reaction solvent.
-
Colloidal Palladium: Fine palladium nanoparticles can readily pass through conventional filter paper.
-
Product Complexation: The palladium may form a stable complex with the pyridine nitrogen of your product, keeping it in the solution.[2]
Effective Solutions:
1. Adsorption with Activated Carbon:
-
Principle: Activated carbon possesses a high surface area and can effectively adsorb various palladium species from the solution.[3] It is a cost-effective and widely used method in the pharmaceutical industry.[1]
-
Detailed Protocol:
-
Upon reaction completion, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Add 5-10% by weight of activated carbon relative to the theoretical product yield.
-
Stir the resulting slurry at ambient temperature for 2-4 hours. Gentle heating (e.g., 40-50 °C) can enhance adsorption but should be monitored to prevent product degradation.
-
Filter the mixture through a pad of Celite® or another suitable filter aid to remove the activated carbon.[4]
-
Thoroughly wash the filter cake with the solvent to recover any adsorbed product.
-
Concentrate the filtrate and analyze for palladium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
2. Precipitation and Co-precipitation:
-
Principle: This technique involves converting soluble palladium species into an insoluble form that can be easily filtered.
-
Protocol:
-
Cool the reaction mixture to room temperature.
-
Add an anti-solvent (a solvent in which your product is soluble, but the palladium species are not), such as heptane or hexane, to induce precipitation.
-
Stir for 1-2 hours to ensure complete precipitation.
-
Filter through a Celite® pad and wash with the anti-solvent.
-
Analyze the filtrate for residual palladium.
-
Logical Workflow for Palladium Removal:
Caption: A logical workflow for selecting and implementing a palladium removal strategy.
Issue 2: Significant loss of my this compound is observed when using activated carbon.
Root Cause Analysis:
Activated carbon is a non-specific adsorbent and can bind to organic molecules, including your desired product. This is particularly problematic for polar compounds or those with functional groups that can interact with the carbon surface.
Solutions:
1. Optimization of Carbon Treatment:
-
Minimize Carbon Loading: Start with a lower amount of activated carbon (e.g., 2 wt%) and gradually increase it if necessary.
-
Reduce Treatment Time: Shorter contact times may be sufficient to remove the palladium without significant product loss.
-
Solvent Selection: Experiment with different solvents. A more polar solvent might decrease the affinity of your product for the carbon surface.
2. Employing Palladium Scavengers:
-
Principle: Palladium scavengers are solid-supported reagents with functional groups that exhibit a high affinity for palladium.[5] They selectively bind to the metal, allowing for its easy removal by filtration.[5]
-
Types of Scavengers:
-
Protocol for Using Scavengers:
-
Choose a scavenger based on the suspected form of your palladium catalyst. Thiol-based scavengers are a good starting point.
-
Add the scavenger (typically 3-5 equivalents relative to the palladium) to the reaction mixture.
-
Stir the mixture at room temperature or a slightly elevated temperature for 2-12 hours. The optimal conditions will depend on the specific scavenger.
-
Filter off the scavenger resin.
-
Wash the resin with a small amount of solvent to recover any entrained product.
-
Analyze the filtrate for palladium content.
-
Comparative Data for Palladium Removal Methods:
| Method | Typical Loading | Temperature (°C) | Time (h) | Typical Final Pd (ppm) | Product Recovery |
| Activated Carbon | 5-10 wt% | 25-50 | 2-4 | < 20 | Variable, can be low |
| Thiol-based Resin | 3-5 equiv. | 25-60 | 2-12 | < 10 | Generally high |
| TMT-based Resin | 2-4 equiv. | 25-40 | 1-6 | < 5 | Generally high |
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for palladium in pharmaceutical products?
A1: The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q3D guideline for elemental impurities provides a framework for controlling metal impurities in drug products.[8] Palladium is classified as a Class 2B element, and the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[9] This translates to a concentration limit of 10 ppm for a drug with a maximum daily dose of 10 grams.[9]
Q2: Can I use liquid-liquid extraction for palladium removal?
A2: Yes, liquid-liquid extraction can be a viable option. This typically involves washing the organic solution of your product with an aqueous solution containing a chelating agent (e.g., EDTA) or a water-soluble scavenger. This partitions the palladium into the aqueous phase, which can then be separated. However, this method often requires extensive optimization to achieve the desired level of palladium removal.
Q3: How do I know which form of palladium is in my reaction mixture?
Q4: Are there alternatives to ICP-MS for quantifying residual palladium?
A4: While ICP-MS is the preferred method due to its high sensitivity, other techniques can be employed:
-
Atomic Absorption Spectroscopy (AAS): A reliable and commonly available technique, although generally less sensitive than ICP-MS.
-
X-Ray Fluorescence (XRF): A non-destructive method that can be useful for initial screening, but may not have the required sensitivity for final API release testing.
Q5: What safety precautions should be taken when working with palladium catalysts and scavengers?
A5:
-
Palladium Catalysts: Many palladium catalysts, particularly finely divided forms like palladium on carbon (Pd/C), can be pyrophoric. Always handle them in an inert atmosphere (e.g., under nitrogen or argon in a glovebox). Refer to the Safety Data Sheet (SDS) for the specific catalyst.
-
Scavengers: While generally safer than the catalysts, some scavengers can be irritants. It is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.
References
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Quickly and Easily Remove Residual Metals
- How to Remove Palladium in three easy steps. Biotage.
- Guideline for Elemental Impurities Q3D(R2). ICH.
- Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd.
- Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.
- How can i remove palladium Pd catalyst easily?.
- bis[N-(4-Bromophenyl)
- Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
- ICH Q3D Elemental Impurities.
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. sopachem.com [sopachem.com]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Preventing dehalogenation of 4-Bromopyridine-3-carboxylic acid ethyl ester
A Guide to Preventing Dehalogenation in Cross-Coupling Reactions
Welcome to the technical support center for 4-Bromopyridine-3-carboxylic acid ethyl ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of dehalogenation during palladium-catalyzed cross-coupling experiments. As Senior Application Scientists, we provide in-depth technical guidance rooted in mechanistic understanding and practical laboratory experience.
Introduction: The Challenge of Dehalogenation
This compound is a valuable building block in medicinal chemistry and materials science. However, its utility in popular cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira is often hampered by a competing dehalogenation reaction, leading to the formation of ethyl nicotinate as a significant byproduct. This not only reduces the yield of the desired product but also complicates purification.
The pyridine nitrogen and the electron-withdrawing carboxylic ester group create a unique electronic environment at the C4 position, influencing the propensity for this unwanted side reaction. Understanding the underlying mechanisms is crucial for developing effective strategies to suppress it.
Mechanism of Dehalogenation
Dehalogenation, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1] It typically proceeds through the formation of a palladium-hydride species, which then participates in a reductive elimination with the aryl halide substrate.
Figure 1: General mechanism of palladium-catalyzed dehalogenation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound undergoing dehalogenation?
The pyridine ring is electron-deficient, which can make the C-Br bond more susceptible to certain palladium-catalyzed side reactions. The presence of the electron-withdrawing ethyl carboxylate group further influences the electronic properties of the molecule. Dehalogenation is often favored under conditions that promote the formation of palladium-hydride species. This can be influenced by the choice of base, solvent, ligand, and temperature.
Q2: I'm observing significant dehalogenation in my Suzuki-Miyaura coupling. What are the most critical parameters to adjust?
For Suzuki-Miyaura reactions, the most critical parameters to optimize are the ligand , base , and solvent .
-
Ligand: The choice of phosphine ligand is paramount. Bulky and electron-rich ligands can accelerate the desired reductive elimination step of the cross-coupling, outcompeting the dehalogenation pathway.
-
Base: The base plays a dual role in activating the boronic acid and can also be a source of hydrides for dehalogenation.[2] Weaker bases are often preferred to minimize this side reaction.
-
Solvent: The solvent can influence the solubility of reactants and intermediates and can also act as a hydride source. Aprotic, non-polar solvents are generally less prone to promoting dehalogenation compared to polar aprotic solvents like DMF or protic solvents.
Q3: Can the purity of my reagents affect the level of dehalogenation?
Absolutely. Impurities in your starting material, boronic acid/ester, or solvents can contribute to dehalogenation. Water content in solvents can sometimes be a factor, although its role can be complex in Suzuki reactions. Ensure your this compound is of high purity and that your solvents are appropriately dried and degassed.
Troubleshooting Guide
This section provides a structured approach to systematically troubleshoot and minimize dehalogenation.
Problem: High Levels of Dehalogenated Byproduct (Ethyl nicotinate) Observed
-
Confirm the Identity of the Byproduct: Use techniques like LC-MS and 1H NMR to confirm that the major byproduct is indeed the dehalogenated ethyl nicotinate.
-
Analyze Reaction Purity: Check the purity of your starting materials, especially the this compound and the boronic acid/ester.
Figure 2: A systematic workflow for troubleshooting dehalogenation.
Detailed Troubleshooting Protocols
Step 1: Ligand Optimization
The electronic and steric properties of the phosphine ligand have a profound impact on the outcome of the reaction.
Rationale: Bulky and electron-rich ligands promote the desired reductive elimination step of the catalytic cycle, which is often the rate-limiting step for the formation of the cross-coupled product. By accelerating this step, the competing dehalogenation pathway is kinetically disfavored.
Recommended Ligands to Screen:
| Ligand Class | Examples | Key Features |
| Buchwald-type Ligands | SPhos, XPhos, RuPhos | Bulky, electron-rich biaryl phosphines. Highly effective in suppressing dehalogenation. |
| Ferrocene-based Ligands | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Provides a good balance of steric bulk and electronic properties. |
| Bulky Alkylphosphines | P(t-Bu)3, P(Cy)3 | Highly electron-donating and sterically demanding. |
Experimental Protocol: Ligand Screening
-
Set up a parallel reaction screen in small vials.
-
To each vial, add this compound (1.0 equiv), the boronic acid/ester (1.2-1.5 equiv), and the chosen base (e.g., K2CO3, 2.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3, 2 mol%) and the respective ligand (4-5 mol%).
-
Add the degassed solvent (e.g., Toluene or Dioxane).
-
Seal the vials under an inert atmosphere (Argon or Nitrogen).
-
Run the reactions at a consistent temperature (e.g., 80-100 °C) for a set time.
-
Analyze the crude reaction mixtures by LC-MS or 1H NMR to determine the ratio of product to dehalogenated byproduct.
Step 2: Base Selection
The choice of base is critical as it can influence both the transmetalation step and the formation of palladium-hydride species.
Rationale: Stronger and more soluble bases can sometimes promote dehalogenation. Weaker, inorganic bases are often a better choice, especially if the ester functionality is sensitive to hydrolysis.[2]
Recommended Bases to Screen:
| Base | Strength | Comments |
| K2CO3 | Moderate | A good starting point. Often used in a biphasic solvent system with water. |
| K3PO4 | Moderate | Can be effective, particularly with more challenging substrates. |
| Cs2CO3 | Strong | Often highly effective but can sometimes increase dehalogenation. |
| KF | Weak | A mild base that can be advantageous when the substrate is base-sensitive.[2] |
Experimental Protocol: Base Screening
-
Using the optimal ligand identified in Step 1, set up a parallel reaction screen.
-
Vary the base in each reaction vial, keeping all other parameters constant.
-
Ensure appropriate solubility of the base. For inorganic bases, a small amount of water may be necessary, creating a biphasic system.
-
Run and analyze the reactions as described in the ligand screening protocol.
Step 3: Solvent Screening
The solvent can significantly impact the reaction outcome by affecting solubility, reaction rates, and by potentially acting as a hydride source.
Rationale: Aprotic, less polar solvents are generally preferred to minimize dehalogenation.
Recommended Solvents to Screen:
| Solvent | Polarity | Comments |
| Toluene | Non-polar | Often an excellent choice for minimizing dehalogenation. |
| Dioxane | Polar aprotic | Commonly used, but can sometimes lead to higher levels of dehalogenation compared to toluene. |
| THF | Polar aprotic | Another common choice, but its lower boiling point may require longer reaction times. |
| DMF/DMAc | Polar aprotic | Generally, these should be avoided as they can be sources of hydrides and promote dehalogenation. |
Experimental Protocol: Solvent Screening
-
Using the optimal ligand and base from the previous steps, set up a parallel reaction screen.
-
Vary the solvent in each reaction vial.
-
Ensure all solvents are anhydrous and properly degassed.
-
Run and analyze the reactions.
Step 4: Temperature and Concentration
Rationale: Higher temperatures can sometimes accelerate the rate of dehalogenation more than the desired cross-coupling. Running the reaction at the lowest effective temperature is advisable. Reaction concentration can also play a role, with more dilute conditions sometimes favoring the desired bimolecular coupling.
Recommendations:
-
Start with a moderate temperature (e.g., 80 °C) and only increase it if the reaction is sluggish.
-
If dehalogenation is still an issue, try running the reaction at a lower concentration.
Step 5: Palladium Source
Rationale: While less common, the choice of palladium precursor can sometimes influence the reaction. Pre-formed palladium(II) precatalysts can offer more controlled generation of the active Pd(0) species.
Recommendations:
-
If using Pd(0) sources like Pd(PPh3)4 or Pd2(dba)3, consider switching to a Pd(II) precatalyst such as PdCl2(dppf) or a Buchwald precatalyst (e.g., XPhos Pd G3).
Summary of Recommended Starting Conditions for Suppressing Dehalogenation
Based on extensive experience with similar substrates, the following conditions are recommended as a robust starting point for the Suzuki-Miyaura coupling of this compound:
| Parameter | Recommended Condition |
| Palladium Precursor | Pd(OAc)2 (2 mol%) |
| Ligand | SPhos (4 mol%) |
| Base | K2CO3 (2.0 equiv) |
| Solvent | Toluene/H2O (e.g., 10:1 v/v) |
| Temperature | 80-90 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Handy, S. T.; Zhang, Y. An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. Tetrahedron Letters, 2002 , 43 (8), 1553-1555. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Navarro, O.; Kaur, H.; Mahjoor, P.; Nolan, S. P. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 2004 , 69 (9), 3173–3180. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Highly efficient Suzuki-Miyaura coupling of ortho-substituted and heteroaryl halides with a new palladium catalyst. Angewandte Chemie International Edition, 2007 , 46 (29), 5559-5563. [Link]
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Technical Support Center: Synthesis of 4-Bromopyridine-3-carboxylic acid ethyl ester
Welcome to the technical support center for the synthesis of 4-Bromopyridine-3-carboxylic acid ethyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. The following is a curated collection of frequently asked questions and troubleshooting advice, grounded in established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues that may arise during the synthesis of ethyl 4-bromonicotinate, providing explanations for the underlying causes and actionable solutions.
FAQ 1: My overall yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yield is a common frustration in multi-step syntheses. The synthesis of this compound can be approached through various routes, each with its own potential for yield loss. Let's break down the possibilities.
Potential Cause A: Inefficient Bromination
If your synthesis involves the direct bromination of a pyridine derivative, regioselectivity and reaction conditions are critical. The pyridine ring is electron-deficient, making electrophilic substitution challenging.
-
Troubleshooting:
-
Reaction Conditions: Ensure your reaction temperature is optimized. Some bromination reactions of pyridines require elevated temperatures to proceed at a reasonable rate.[1]
-
Reagent Choice: The choice of brominating agent is crucial. Using a milder brominating agent or a catalyst might be necessary to avoid over-bromination or decomposition of the starting material.
-
Starting Material Purity: Impurities in your starting pyridine derivative can interfere with the reaction, leading to side products and lower yields.
-
Potential Cause B: Incomplete Sandmeyer Reaction
If you are synthesizing the target molecule from an amino-pyridine precursor via a Sandmeyer reaction, incomplete diazotization or side reactions of the diazonium salt are common culprits for low yields.[2][3][4]
-
Troubleshooting:
-
Diazotization Temperature: The formation of the diazonium salt is highly temperature-sensitive. It is crucial to maintain a low temperature (typically 0-5 °C) to prevent premature decomposition of the diazonium salt.
-
Purity of Sodium Nitrite: Use a fresh, high-purity source of sodium nitrite. Old or contaminated sodium nitrite can lead to incomplete diazotization.
-
Copper(I) Bromide Catalyst: The Sandmeyer reaction is catalyzed by a copper(I) salt.[3] Ensure your copper(I) bromide is of high quality and used in the correct stoichiometric amount. The removal of the copper catalyst after the reaction can also be a source of yield loss if not done carefully.[5]
-
Potential Cause C: Inefficient Esterification
The final esterification step, converting 4-bromopyridine-3-carboxylic acid to its ethyl ester, can also be a source of yield loss if not driven to completion.
-
Troubleshooting:
-
Water Removal: Esterification is an equilibrium reaction. To drive the reaction towards the product, it is essential to remove the water that is formed. This can be achieved by using a Dean-Stark apparatus or by using a large excess of the alcohol.[6][7]
-
Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is typically required.[6][8] Ensure the catalyst is active and used in the appropriate concentration.
-
Reaction Time and Temperature: The reaction may require prolonged heating at reflux to reach completion. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.
-
FAQ 2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?
The formation of side products is a common challenge that can complicate purification and reduce the yield of the desired product.
Potential Side Products in Bromination:
-
Isomeric Bromopyridines: Direct bromination of a substituted pyridine can lead to the formation of constitutional isomers. The position of the bromine atom can vary depending on the directing effects of the existing substituents.
-
Poly-brominated Products: Under harsh reaction conditions or with an excess of the brominating agent, multiple bromine atoms can be added to the pyridine ring.
Troubleshooting Isomer Formation:
-
Control of Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the brominating agent. Lower temperatures generally favor the formation of the thermodynamically controlled product.
-
Choice of Synthetic Route: If isomer formation is a persistent issue, consider an alternative synthetic route that offers better regioselectivity, such as a Sandmeyer reaction starting from a regiochemically pure amino-pyridine.
Potential Side Products in the Sandmeyer Reaction:
-
Phenolic Byproducts: If the diazonium salt reacts with water before the bromide is introduced, it can lead to the formation of a hydroxy-pyridine derivative.
-
Azo Coupling Products: In some cases, the diazonium salt can couple with unreacted starting material or other aromatic species in the reaction mixture to form colored azo compounds.
Troubleshooting Sandmeyer Side Reactions:
-
Strict Temperature Control: As mentioned earlier, maintaining a low temperature is critical to minimize the decomposition of the diazonium salt to the corresponding phenol.
-
Controlled Addition of Reagents: Add the sodium nitrite solution slowly to the acidic solution of the amine to avoid localized areas of high concentration.
FAQ 3: The purification of the final product is proving to be difficult. What are the recommended purification strategies?
Purification can be challenging, especially if the reaction has produced a mixture of closely related compounds.
Recommended Purification Techniques:
-
Column Chromatography: This is often the most effective method for separating the desired product from isomers and other impurities.[9] The choice of solvent system will depend on the polarity of the product and the impurities. A systematic approach to solvent system selection using TLC is recommended.
-
Recrystallization: If a suitable solvent can be found, recrystallization can be a highly effective method for obtaining a pure crystalline product. This is particularly useful for removing minor impurities.
-
Distillation: If the product is a liquid and has a sufficiently high boiling point, vacuum distillation can be used for purification.
Troubleshooting Purification:
-
Characterization of Impurities: Before attempting purification, it is helpful to have an idea of the nature of the impurities. Techniques like LC-MS or GC-MS can provide valuable information.
-
Stepwise Purification: In some cases, a combination of purification techniques may be necessary. For example, an initial flash chromatography to remove the bulk of the impurities, followed by recrystallization to obtain a highly pure product.
Experimental Protocols
Protocol 1: Sandmeyer Reaction for the Synthesis of 4-Bromopyridine-3-carboxylic acid
This protocol outlines a general procedure for the conversion of 4-aminopyridine-3-carboxylic acid to 4-bromopyridine-3-carboxylic acid.
-
Diazotization:
-
Dissolve 4-aminopyridine-3-carboxylic acid in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the nitrogen evolution ceases.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution (to remove acidic impurities), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-bromopyridine-3-carboxylic acid.
-
Protocol 2: Fischer Esterification of 4-Bromopyridine-3-carboxylic acid
This protocol describes the esterification of the carboxylic acid to the corresponding ethyl ester.
-
Reaction Setup:
-
Combine 4-bromopyridine-3-carboxylic acid, a large excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain the reflux for several hours (monitor by TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Data Presentation
Table 1: Troubleshooting Guide Summary
| Symptom | Potential Cause | Recommended Action |
| Low Overall Yield | Inefficient Bromination | Optimize temperature; select appropriate brominating agent. |
| Incomplete Sandmeyer Reaction | Maintain low temperature (0-5 °C) during diazotization. | |
| Inefficient Esterification | Use excess alcohol and an acid catalyst; remove water. | |
| Multiple Spots on TLC | Formation of Isomers | Control reaction conditions; consider a more selective route. |
| Phenolic Byproducts (Sandmeyer) | Strict temperature control during diazotization. | |
| Azo Coupling (Sandmeyer) | Slow, controlled addition of sodium nitrite. | |
| Difficult Purification | Closely Related Impurities | Utilize column chromatography with a well-chosen solvent system. |
| Oily Product | Attempt recrystallization from various solvents. |
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Diagram 2: Key Steps and Potential Pitfalls in Synthesis
Caption: Overview of synthetic routes and their common challenges.
References
- A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction - UCLA – Chemistry and Biochemistry.
- CN104130183A - Synthetic method for 3-bromopyridine - Google Patents.
- How to prepare 4-Bromopyridine-2-carboxylic acid? - FAQ - Guidechem.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Sandmeyer Reaction - Organic Chemistry Portal.
- US2758999A - Esterification of pyridine carboxylic acids - Google Patents.
- EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents.
- Ester synthesis by esterification - Organic Chemistry Portal.
- ethyl bromoacetate - Organic Syntheses Procedure.
- 22.5 Sandmeyer Reactions | Organic Chemistry - YouTube.
Sources
- 1. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents [patents.google.com]
- 6. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Ester synthesis by esterification [organic-chemistry.org]
- 9. chem.ucla.edu [chem.ucla.edu]
Stability of 4-Bromopyridine-3-carboxylic acid ethyl ester under different reaction conditions
Technical Support Center: Stability and Handling of Ethyl 4-Bromonicotinate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Bromopyridine-3-carboxylic acid ethyl ester (also known as Ethyl 4-bromonicotinate). This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-proven insights into the stability and handling of this versatile building block, enabling you to anticipate potential challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs) & Stability Profiles
This section addresses the most common queries regarding the stability of Ethyl 4-bromonicotinate under various chemical environments.
Q1: What are the optimal storage and general handling conditions for this reagent?
Answer: Proper storage is critical for maintaining the purity and reactivity of Ethyl 4-bromonicotinate.
-
Storage Temperature: Commercial suppliers recommend refrigerated storage at 2-8°C[1]. This is to minimize potential degradation over time, which may include slow hydrolysis if exposed to atmospheric moisture or other subtle decomposition pathways. For long-term storage, maintaining an inert atmosphere (e.g., argon or nitrogen) is advisable.
-
Handling: The compound is classified as causing severe skin burns and eye damage, and it may cause respiratory irritation. Always handle this reagent inside a certified chemical fume hood. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q2: How stable is the ethyl ester group to hydrolysis under acidic and basic conditions?
Answer: The ethyl ester functionality is one of the primary reactive sites and is susceptible to cleavage under both acidic and basic aqueous conditions. Understanding the kinetics and mechanisms is key to controlling this transformation.
-
Base-Mediated Hydrolysis (Saponification): This is a common and generally irreversible process. Hydroxide ions act as potent nucleophiles, attacking the electrophilic carbonyl carbon. The reaction typically proceeds readily at room temperature or with gentle heating. The resulting carboxylate is deprotonated and requires an acidic workup to yield the free 4-bromopyridine-3-carboxylic acid. This is often the intended reaction, but it can be an undesired side reaction if your experiment involves aqueous bases.
-
Acid-Catalyzed Hydrolysis: This is an equilibrium-driven process[2]. In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. Water, acting as a nucleophile, then attacks this activated carbonyl. To drive the reaction to completion, an excess of water is typically required. Vigorous treatment with aqueous HCl will readily hydrolyze the ester[3].
Expert Insight: If your reaction requires a basic catalyst but you need to preserve the ester, consider using non-nucleophilic, anhydrous bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate in an anhydrous solvent. If an acid catalyst is needed, employ a Lewis acid or a proton source under strictly anhydrous conditions.
Q3: I am observing an unexpected substitution product in my reaction. How reactive is the C4-Bromo group?
Answer: The bromine atom at the 4-position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This is a defining characteristic of this molecule's reactivity and a frequent source of unexpected outcomes if not properly controlled.
Causality: The high reactivity is due to two key electronic factors:
-
Ring Nitrogen: The electron-withdrawing pyridine nitrogen atom can stabilize the negative charge of the intermediate (a Meisenheimer-like complex) formed during the nucleophilic attack, particularly when the attack occurs at the 2- or 4-positions[4][5].
-
Ester Group: The adjacent ethyl carboxylate group at the 3-position is also strongly electron-withdrawing, further increasing the electrophilicity of the C4 position and stabilizing the intermediate.
Common nucleophiles such as amines, alkoxides, thiols, and even some carbanions can readily displace the bromide[6][7]. This reactivity is often exploited in the synthesis of complex pharmaceutical intermediates[8][9].
Troubleshooting Insight: If you are attempting a reaction at another site (e.g., modifying the ester) in the presence of a nucleophile, you risk competitive SNAr. To avoid this, consider protecting the nucleophile, using a less nucleophilic reagent, or choosing reaction conditions (e.g., low temperatures) that disfavor the SNAr pathway.
Sources
- 1. ETHYL 3-BROMOPYRIDINE-4-CARBOXYLATE | 13959-01-8 [chemicalbook.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. guidechem.com [guidechem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Alternative Reagents for Suzuki Coupling of 4-Bromopyridine-3-carboxylic acid ethyl ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl scaffolds prevalent in pharmaceuticals. The functionalization of pyridine rings, a common motif in a vast array of biologically active molecules, is of paramount importance.[1] 4-Bromopyridine-3-carboxylic acid ethyl ester is a widely utilized building block for this purpose. However, challenges related to its reactivity, cost, and the potential for downstream synthetic complications necessitate a thorough evaluation of alternative reagents.
This guide provides an in-depth comparison of viable alternatives to this compound for Suzuki coupling reactions. We will delve into the underlying principles governing their reactivity, present comparative experimental data where available, and provide a detailed experimental protocol for a representative alternative.
The Suzuki-Miyaura Catalytic Cycle: A Quick Refresher
The efficacy of any Suzuki coupling partner is intrinsically linked to its ability to participate in the key steps of the catalytic cycle. A simplified representation of this cycle is provided below.[2]
The initial oxidative addition of the palladium(0) catalyst to the aryl electrophile (Ar-X) is often the rate-determining step.[3] The strength of the carbon-leaving group (C-X) bond is a critical factor influencing the kinetics of this step.
Beyond Bromine: A Comparative Analysis of Leaving Groups
The choice of the leaving group (X) on the pyridine ring directly impacts the reagent's reactivity, stability, and cost-effectiveness. While this compound is a reliable substrate, several alternatives offer distinct advantages. The general order of reactivity for leaving groups in Suzuki couplings is: I > OTf > Br >> Cl.[4]
| Reagent | Leaving Group | Relative Reactivity | Advantages | Disadvantages | Recommended Catalyst System |
| Ethyl 4-iodopyridine-3-carboxylate | Iodo (I) | Highest | Highly reactive, often requiring milder conditions. | More expensive, less stable. | Standard Pd catalysts (e.g., Pd(PPh₃)₄) |
| Ethyl 4-bromopyridine-3-carboxylate | Bromo (Br) | High | Good balance of reactivity and stability, widely available. | Can require elevated temperatures. | Standard Pd catalysts (e.g., Pd(PPh₃)₄) |
| Ethyl 4-(trifluoromethylsulfonyloxy)nicotinate | Triflate (OTf) | High | Excellent reactivity, comparable to bromides. Prepared from the corresponding hydroxypyridine. | Can be more expensive than halides. | Pd(OAc)₂/PCy₃ or similar systems[5] |
| Ethyl 4-(tosyloxy)nicotinate | Tosylate (OTs) | Moderate | More stable and less expensive than triflates. | Less reactive than bromides and triflates, often requiring more forcing conditions. | Catalyst systems with bulky, electron-rich phosphine ligands.[6] |
| Ethyl 4-chloropyridine-3-carboxylate | Chloro (Cl) | Lowest | Most cost-effective and readily available halide. | Least reactive, requiring specialized and more expensive catalyst systems. | Pd₂(dba)₃/P(t-Bu)₃ or advanced catalyst systems.[5] |
Note: The reactivity and yield are highly dependent on the specific boronic acid, catalyst, ligand, base, and solvent system employed. The information in this table represents general trends.
In Focus: Alternative Reagents
Ethyl 4-chloropyridine-3-carboxylate: The Economical Choice
The primary advantage of using the chloro-analogue is its significantly lower cost and wider availability compared to the bromo-derivative. However, the strength of the C-Cl bond presents a higher activation barrier for the oxidative addition step.[3] This necessitates the use of more sophisticated and often more expensive palladium catalysts and ligands. Bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), or N-heterocyclic carbene (NHC) ligands are often required to achieve good to excellent yields.[5]
Pyridine Triflates and Tosylates: Versatile Alternatives from Hydroxypyridines
Pyridine triflates (OTf) and tosylates (OTs) are excellent alternatives, particularly when the corresponding hydroxypyridine is readily available. Triflates exhibit reactivity comparable to bromides, making them highly effective coupling partners.[4] Tosylates, while less reactive, offer advantages in terms of stability and cost.[7] The choice between a triflate and a tosylate often comes down to a balance of desired reactivity and economic considerations.
Experimental Protocol: Suzuki Coupling of Ethyl 4-chloropyridine-3-carboxylate
This protocol provides a representative procedure for the Suzuki coupling of the less reactive ethyl 4-chloropyridine-3-carboxylate, highlighting the use of a specialized catalyst system.
Materials:
-
Ethyl 4-chloropyridine-3-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (8 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add ethyl 4-chloropyridine-3-carboxylate, the arylboronic acid, and potassium phosphate.
-
In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and P(t-Bu)₃ in a small amount of anhydrous dioxane.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add the remaining anhydrous 1,4-dioxane to the reaction mixture.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Conclusion and Future Outlook
While this compound remains a workhorse in Suzuki coupling reactions, a comprehensive understanding of the available alternatives is crucial for optimizing synthetic strategies. Chloropyridines offer a significant cost advantage, provided that the appropriate advanced catalyst systems are employed. Pyridine triflates and tosylates present highly effective alternatives, especially when derived from readily available hydroxypyridines. The choice of reagent should be guided by a careful consideration of factors including cost, reactivity, and the specific demands of the synthetic target. As catalyst technology continues to evolve, the utility of less reactive but more economical coupling partners will undoubtedly expand, further enriching the synthetic chemist's toolbox.
References
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
Worldwide Journal of Multidisciplinary Research and Development. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Harvard University. The Suzuki Reaction - Chem 115. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ResearchGate. The isolated yield of product 3 after Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) in four selected solvents. [Link]
-
ResearchGate. Discovering Green, Aqueous Suzuki Coupling Reactions: Synthesis of Ethyl (4-Phenylphenyl)acetate, a Biaryl with Anti-Arthritic Potential. [Link]
-
The Suzuki Reaction. [Link]
-
National Center for Biotechnology Information. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
ResearchGate. Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
National Center for Biotechnology Information. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. [Link]
-
ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates. [Link]
-
Royal Society of Chemistry. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]
-
ResearchGate. Yields of Suzuki cross-coupling products of 4-tolylboronic acid with aryl chlorides in the presence of complex 4. [Link]
-
ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid -a search for optimal catalytic conditions. [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
ACS Publications. Suzuki−Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine−Palladium Catalysts. [Link]
-
ResearchGate. ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 4-Methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. [Link]
-
ResearchGate. New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups. [Link]
-
Reddit. Your "Go-To", "just couple already", Suzuki conditions?. [Link]
Sources
A Senior Application Scientist's Comparative Guide to the Biological Activity of 4-Bromopyridine-3-carboxylic Acid Ethyl Ester and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This guide provides a comprehensive comparison of the biological potential of 4-Bromopyridine-3-carboxylic acid ethyl ester and its structural analogs, offering insights into their structure-activity relationships and providing detailed protocols for their evaluation.
As a Senior Application Scientist, my objective is to present a technically sound and practical resource. The experimental designs and interpretations are grounded in established scientific principles to ensure reliability and reproducibility.
Introduction to the this compound Scaffold
This compound, also known as ethyl 4-bromonicotinate, is a halogenated pyridine derivative with significant potential in drug discovery. The presence of the bromine atom, a lipophilic and electron-withdrawing group, can substantially influence the compound's pharmacokinetic and pharmacodynamic properties. The position of this halogen and the nature of other substituents on the pyridine ring are critical determinants of its biological activity.[3]
This guide will focus on a comparative analysis of positional isomers of ethyl bromopyridine-3-carboxylate, exploring how the location of the bromine atom (at positions 2, 4, 5, or 6) may impact their cytotoxic and antimicrobial properties.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
While direct comparative studies on the biological activities of the complete isomeric series of ethyl bromopyridine-3-carboxylate are not extensively documented in publicly available literature, we can infer potential trends based on established structure-activity relationships of substituted pyridines.[3] The electronic and steric effects of the bromine substituent at different positions are expected to modulate the molecule's interaction with biological targets.
Anticancer Activity
Pyridine derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis.[4][5] The introduction of a bromine atom can enhance lipophilicity, potentially improving cell membrane permeability and target engagement.
Hypothetical Comparative Anticancer Activity:
The following table presents illustrative IC₅₀ values based on general trends observed for halogenated aromatic compounds in cancer cell lines. These values are hypothetical and serve to demonstrate how a comparative analysis would be structured.
| Compound | Structure | HeLa (Cervical Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) |
| Ethyl 4-bromopyridine-3-carboxylate | 25 (Illustrative) | 30 (Illustrative) | |
| Ethyl 2-bromopyridine-3-carboxylate | 40 (Illustrative) | 50 (Illustrative) | |
| Ethyl 5-bromopyridine-3-carboxylate | 15 (Illustrative) | 20 (Illustrative) | |
| Ethyl 6-bromopyridine-3-carboxylate | 35 (Illustrative) | 45 (Illustrative) | |
| Doxorubicin (Control) | N/A | 0.5 | 0.8 |
The rationale for these hypothetical values lies in the electronic effects of the bromine atom's position on the pyridine ring, which can influence hydrogen bonding capabilities and overall molecular conformation, thereby affecting binding to target proteins.
Antimicrobial Activity
The pyridine nucleus is a common feature in many antimicrobial agents.[2] The addition of a bromine atom can enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Hypothetical Comparative Antimicrobial Activity:
The following table presents illustrative Minimum Inhibitory Concentration (MIC) values.
| Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| Ethyl 4-bromopyridine-3-carboxylate | 32 (Illustrative) | 64 (Illustrative) |
| Ethyl 2-bromopyridine-3-carboxylate | 64 (Illustrative) | 128 (Illustrative) |
| Ethyl 5-bromopyridine-3-carboxylate | 16 (Illustrative) | 32 (Illustrative) |
| Ethyl 6-bromopyridine-3-carboxylate | 64 (Illustrative) | 64 (Illustrative) |
| Ciprofloxacin (Control) | 0.5 | 0.015 |
Disclaimer: The MIC values presented in this table are for illustrative purposes only and are not based on direct experimental data for these specific compounds. They are intended to demonstrate the format of a comparative data table.
The variation in hypothetical MIC values reflects how the bromine's position might affect the compound's ability to penetrate the bacterial cell wall and interact with intracellular targets.
Experimental Protocols
To facilitate further research and validation of the biological activities of these compounds, detailed, self-validating protocols for key assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of the compounds on cancer cell lines such as HeLa and MCF-7. The principle of the MTT assay is the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Workflow Diagram:
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Serially dilute the stock solutions with culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (vehicle control) and a positive control (e.g., Doxorubicin). Incubate the plate for 48-72 hours.
-
MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Workflow Diagram:
Caption: Broth Microdilution Workflow for MIC Determination.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Potential Mechanisms of Action
The biological activity of bromopyridine derivatives can be attributed to several potential mechanisms.
Signaling Pathway Diagram:
Caption: Potential Mechanisms of Action for Bromopyridine Analogs.
In cancer cells, these compounds may act as inhibitors of crucial signaling proteins like tyrosine kinases, leading to cell cycle arrest and the induction of apoptosis.[4][5] In bacteria, they may disrupt the integrity of the cell membrane or inhibit essential enzymes involved in metabolic pathways.[6][7] Further mechanistic studies, such as Western blotting for key signaling proteins or cell membrane permeability assays, would be necessary to elucidate the precise mechanisms of action for this class of compounds.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising area for the discovery of new anticancer and antimicrobial agents. The position of the bromine atom on the pyridine ring is likely to be a key determinant of biological activity, offering opportunities for rational drug design and optimization.
The protocols provided in this guide offer a standardized framework for the systematic evaluation of these compounds. Further research should focus on synthesizing the complete series of positional isomers and conducting direct comparative studies to establish definitive structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for the future development of these compounds into clinically viable therapeutic agents.
References
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Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 27(7), 620-34. [Link]
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Bouthenet, E., et al. (2011). Synthesis and antimicrobial activity of brominated resorcinol dimers. Bioorganic & Medicinal Chemistry Letters, 21(23), 7142-5. [Link]
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El-Sayed, N. N. E., et al. (2019). Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives. Research in Pharmaceutical Sciences, 14(5), 456-466. [Link]
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Fadda, A. A., et al. (2016). Cytotoxicity (IC50) of tested compounds on different cell lines. ResearchGate. [Link]
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Guan, L.-P., et al. (2014). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 19(10), 15947-15962. [Link]
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Hassan, A. S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2950. [Link]
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IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]
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Khan, M. A., et al. (2013). Synthesis and antimicrobial activity of novel substituted ethyl 2-(quinolin-4-yl)-propanoates. Molecules, 18(3), 3227-40. [Link]
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MDPI. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. [Link]
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MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]
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Mladenovic, M., et al. (2011). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. International Journal of Oncology, 39(6), 1495-1504. [Link]
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Noolvi, M. N., et al. (2019). Structure-activity relationships of new Organotin(IV) anticancer agents and their cytotoxicity profile on HL-60, MCF-7 and HeLa human cancer cell lines. European Journal of Medicinal Chemistry, 181, 111573. [Link]
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PubChem. (n.d.). Ethyl 2-bromopyridine-3-carboxylate. [Link]
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PubChem. (n.d.). Ethyl 4-bromopyridine-3-carboxylate. [Link]
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PubChem. (n.d.). Ethyl 5-bromopyridine-3-carboxylate. [Link]
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Roman, G. (2015). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 20(10), 18836-18882. [Link]
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Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. [Link]
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Singh, R. K., et al. (2019). Repurposing ethyl bromopyruvate as a broad-spectrum antibacterial. Journal of Antimicrobial Chemotherapy, 74(4), 933-942. [Link]
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Tzanova, T., et al. (2021). Evaluation of the Antimicrobial Activity of Some Components of the Essential Oils of Plants Used in the Traditional Medicine of the Tehuacán-Cuicatlán Valley, Puebla, México. Molecules, 26(6), 1563. [Link]
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Van de Vyver, T., et al. (2011). Synthesis and cytotoxic evaluation of spirocyclic bromotyrosine clavatadine C analogs. Marine Drugs, 9(7), 1234-1251. [Link]
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Vashisht, R., et al. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry, 13(8), 914-928. [Link]
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Vo, T. H., et al. (2020). Antibacterial Potential of Ethyl 3,5-Dibromoorsellinate, a Derivative of Diphenyl Ethers from Graphis handelii, against Methicillin-Resistant Staphylococcus aureus. ACS Omega, 5(29), 18321-18328. [Link]
-
Wang, Y., et al. (2014). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British Journal of Pharmacology, 171(1), 109-122. [Link]
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Wu, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 919398. [Link]
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Yakaiah, B., et al. (2016). Cytotoxicity (IC50, µg/mL) of different tested compounds against human MCF-7 cells 48 hours of incubation. ResearchGate. [Link]
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Zhang, M., et al. (2020). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Marine Drugs, 18(7), 356. [Link]
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A Senior Application Scientist's Guide to the Kinetic Nuances of 4-Bromopyridine-3-carboxylic acid ethyl ester in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities. Among the vast array of functionalized pyridines, 4-Bromopyridine-3-carboxylic acid ethyl ester stands out as a versatile building block. Its unique substitution pattern—a bromine atom ripe for cross-coupling, an electron-withdrawing ester group, and the inherent electronic nature of the pyridine ring—presents both opportunities and challenges in reaction design and optimization.
This guide provides an in-depth, objective comparison of the kinetic performance of this compound in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will delve into the causality behind experimental choices, present illustrative experimental data to guide your research, and provide detailed protocols for robust kinetic analysis.
The Significance of Kinetic Understanding
In the fast-paced environment of drug development, understanding reaction kinetics is not merely an academic exercise. It is a critical component of process development, enabling:
-
Rational Optimization: Moving beyond trial-and-error to a data-driven approach for improving yield, purity, and reaction time.
-
Scalability: Identifying potential bottlenecks and safety concerns before moving to larger-scale production.
-
Mechanism Elucidation: Gaining insights into the reaction mechanism to troubleshoot issues and predict the behavior of similar substrates.
Part 1: Comparative Kinetics in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds.[1] The reaction typically involves a palladium catalyst, a base, and the coupling of an organoboron reagent with an organic halide.[2]
The Catalytic Cycle: A Quick Primer
The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1] The rate-determining step can vary depending on the specific substrates, catalyst, and reaction conditions.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reactivity of this compound: An Analysis
The reactivity of this compound in Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors:
-
Electronic Effects: The pyridine nitrogen and the ethyl carboxylate group are both electron-withdrawing, which generally increases the rate of oxidative addition, often the rate-determining step for aryl bromides.[3]
-
Positional Isomerism: The relative positions of the bromine, the ester, and the nitrogen atom are crucial. In a study comparing bromopyridine isomers in a supramolecular palladium-catalyzed Mizoroki-Heck reaction (which also involves oxidative addition), the 3-bromopyridine isomer exhibited the highest reactivity.[4] While not a direct comparison for Suzuki coupling, it highlights the significant impact of isomerism. The 4-bromo position is electronically distinct from the 2- and 3-positions due to the influence of the ring nitrogen.
Comparative Performance Data (Illustrative)
To provide a practical framework, the following table presents illustrative kinetic data for the Suzuki-Miyaura coupling of various bromopyridine derivatives with phenylboronic acid. This data is fictionalized but is based on established principles of reactivity.
| Entry | Substrate | Catalyst System | Temp (°C) | Time (h) for >95% Conversion | Relative Initial Rate |
| 1 | This compound | Pd(PPh₃)₄ / K₂CO₃ | 80 | 6 | 1.0 |
| 2 | 3-Bromopyridine | Pd(PPh₃)₄ / K₂CO₃ | 80 | 4 | 1.5 |
| 3 | 4-Bromopyridine | Pd(PPh₃)₄ / K₂CO₃ | 80 | 8 | 0.75 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ / K₂CO₃ | 80 | > 12 | 0.5 |
Note: This data is for illustrative purposes to compare the expected relative reactivities. Actual reaction times and rates will vary depending on the specific boronic acid, base, solvent, and catalyst loading.
Experimental Protocol: Kinetic Analysis of Suzuki-Miyaura Coupling via HPLC
This protocol outlines a self-validating system for determining the reaction kinetics.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄
-
Anhydrous K₂CO₃
-
Toluene/Water (e.g., 10:1 v/v)
-
Internal standard (e.g., biphenyl)
-
Anhydrous, degassed solvents
-
Reaction vials with septa
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound and the internal standard in toluene.
-
Prepare a separate stock solution of phenylboronic acid in toluene.
-
Prepare an aqueous solution of K₂CO₃.
-
-
Reaction Setup:
-
To a reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the catalyst, Pd(PPh₃)₄.
-
Add the stock solution containing the substrate and internal standard.
-
Add the aqueous base solution.
-
Place the vial in a pre-heated oil bath at the desired temperature (e.g., 80 °C) and allow it to equilibrate for 5 minutes.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding the phenylboronic acid stock solution via syringe. Start the timer immediately (t=0).
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a small amount of cold diethyl ether and a drying agent (e.g., MgSO₄) to stop the reaction.
-
-
Analysis:
-
Filter the quenched samples and analyze by HPLC.
-
Determine the concentration of the starting material and product relative to the internal standard at each time point.
-
-
Data Processing:
-
Plot the concentration of the starting material versus time to determine the reaction order and rate constant.
-
Caption: Experimental workflow for kinetic analysis of a Suzuki-Miyaura reaction via HPLC.
Part 2: Comparative Kinetics in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling amines with aryl halides.[5] The choice of ligand is paramount to the success of this reaction.[6]
The Catalytic Cycle: A Brief Overview
Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[6]
Ligand Effects on the Reactivity of this compound
The electronic and steric properties of the phosphine ligand play a crucial role in the efficiency of the Buchwald-Hartwig amination. For an electron-deficient substrate like this compound, a more electron-rich and sterically demanding ligand is often beneficial to promote the rate-limiting reductive elimination step.
Comparative Performance of Catalyst Systems (Illustrative)
The following table provides an illustrative comparison of different palladium-ligand systems for the amination of this compound with morpholine.
| Entry | Ligand | Base | Temp (°C) | Time (h) for >95% Conversion | Relative Initial Rate |
| 1 | P(t-Bu)₃ | NaOt-Bu | 100 | 8 | 1.0 |
| 2 | XPhos | NaOt-Bu | 100 | 2 | 4.0 |
| 3 | SPhos | NaOt-Bu | 100 | 3 | 2.7 |
| 4 | BINAP | NaOt-Bu | 100 | > 24 | < 0.3 |
Note: This data is for illustrative purposes. The optimal ligand will depend on the specific amine coupling partner.
Experimental Protocol: Kinetic Analysis of Buchwald-Hartwig Amination via ¹H NMR Spectroscopy
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃
-
XPhos
-
NaOt-Bu
-
Anhydrous, degassed toluene-d₈
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes with J. Young valves
Procedure:
-
Sample Preparation (in a glovebox):
-
In an NMR tube, accurately weigh the this compound, the internal standard, the palladium precatalyst (Pd₂(dba)₃), and the ligand (XPhos).
-
Add a known volume of toluene-d₈ and dissolve the solids.
-
Acquire a t=0 ¹H NMR spectrum.
-
-
Reaction Initiation:
-
In a separate vial, dissolve the NaOt-Bu and morpholine in a known volume of toluene-d₈.
-
Inject the amine/base solution into the NMR tube.
-
Quickly place the NMR tube into the pre-heated NMR spectrometer.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at regular intervals. Modern NMR spectrometers can be programmed for automated acquisition.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting material, product, and internal standard in each spectrum.
-
Calculate the concentration of the starting material and product at each time point.
-
Plot the concentration of the starting material versus time to determine the reaction order and rate constant. The use of NMR allows for the direct observation of all proton-containing species in the reaction mixture.[7]
-
Caption: Key steps in the catalytic cycle of the Buchwald-Hartwig amination.
Part 3: Alternative Pyridine Building Blocks
While this compound is a valuable reagent, other derivatives can be considered based on cost, availability, and desired reactivity.
-
4-Chloropyridine-3-carboxylic acid ethyl ester: Generally less reactive than the bromo-analogue, often requiring more active catalyst systems (e.g., those with bulky, electron-rich ligands) and higher reaction temperatures. However, chloro-derivatives can be more cost-effective.
-
Ethyl 4-(trifluoromethanesulfonyloxy)nicotinate (4-Triflate): Triflates are excellent leaving groups and are often significantly more reactive than the corresponding bromides, allowing for milder reaction conditions. The trade-off is typically higher cost.
Conclusion
The kinetic behavior of this compound in cross-coupling reactions is a complex interplay of electronic effects, steric hindrance, and the choice of catalyst system and reaction conditions. For Suzuki-Miyaura couplings, its reactivity is expected to be moderate, influenced by the electron-withdrawing nature of its substituents. In Buchwald-Hartwig aminations, the selection of a sterically demanding and electron-rich ligand is crucial for achieving high reaction rates and yields.
By employing the systematic kinetic analysis protocols outlined in this guide, researchers can move beyond anecdotal evidence and make informed, data-driven decisions to accelerate their research and development efforts.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581–581. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818. [Link]
-
Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille and Suzuki-Miyaura Cross-Coupling Reactions. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
-
Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A. (2023, January 9). Retrieved January 24, 2026, from [Link]
-
From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State - FULIR. (n.d.). Retrieved January 24, 2026, from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]
-
NMR Methods for Kinetic Analysis - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved January 24, 2026, from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 24, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 24, 2026, from [Link]
Sources
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Purity Assessment of Synthesized 4-Bromopyridine-3-carboxylic Acid Ethyl Ester by HPLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides a comprehensive technical overview and practical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of synthesized 4-Bromopyridine-3-carboxylic acid ethyl ester, a crucial building block in the synthesis of various pharmaceutical compounds. As a senior application scientist, this document is structured to offer not just protocols, but a deep-seated understanding of the analytical choices, enabling researchers to develop and validate robust, fit-for-purpose purity assessment methods.
The Criticality of Purity for this compound
This compound (also known as ethyl 4-bromonicotinate) serves as a key precursor in the synthesis of a multitude of pharmacologically active molecules. The presence of impurities, even in trace amounts, can have significant ramifications, including:
-
Altered Pharmacological Profile: Impurities may possess their own biological activity, leading to unintended side effects or reduced efficacy of the final drug product.
-
Toxicity: Some process-related impurities can be toxic or genotoxic, posing a direct risk to patient safety.
-
Manufacturing Inconsistencies: The presence of impurities can affect the yield, reaction kinetics, and physical properties of downstream products.
Therefore, a highly selective and sensitive analytical method is paramount to ensure the quality and consistency of this important synthetic intermediate. HPLC, with its high resolution and versatility, stands as the gold standard for this purpose.
Understanding the Synthetic Landscape and Potential Impurities
A robust purity method is contingent on a thorough understanding of the synthetic route and the potential impurities that may arise. The synthesis of this compound typically proceeds through one of two primary pathways:
Pathway A: Bromination of Nicotinic Acid followed by Esterification
This route involves the direct bromination of nicotinic acid, followed by esterification with ethanol.
Pathway B: Sandmeyer Reaction of an Aminopyridine Derivative followed by Esterification
This pathway utilizes a Sandmeyer reaction to introduce the bromo group, starting from an aminopyridine precursor, followed by esterification.[1][2]
Based on these synthetic routes, a range of potential impurities can be anticipated:
-
Starting Materials: Unreacted nicotinic acid or 4-aminopyridine-3-carboxylic acid.
-
Regioisomers: Isomers with bromine at different positions on the pyridine ring (e.g., 2-bromo, 5-bromo, or 6-bromo-nicotinic acid ethyl ester).
-
Reaction Byproducts:
-
From Sandmeyer reaction: Hydroxylated derivatives (4-hydroxynicotinic acid ethyl ester) or deaminated species (nicotinic acid ethyl ester).[3]
-
From bromination: Di-brominated species.
-
-
Degradation Products: Hydrolysis of the ester to the corresponding carboxylic acid (4-bromopyridine-3-carboxylic acid).
-
Residual Solvents and Reagents: Solvents used in synthesis and purification (e.g., ethanol, DMF) and residual reagents (e.g., thionyl chloride).[4][5]
A well-designed HPLC method must be capable of separating the main peak of this compound from all these potential impurities.
Comparative Analysis of HPLC Methodologies
The choice of HPLC method, particularly the stationary phase and mobile phase, is critical for achieving the desired separation. For a molecule like this compound, which possesses both polar (pyridine ring, ester group) and non-polar (bromo substituent) characteristics, reversed-phase HPLC is the most common and effective approach.
Stationary Phase Selection: C18 vs. C8 Columns
The most prevalent stationary phases in reversed-phase HPLC are octadecylsilane (C18) and octylsilane (C8) bonded silica.
| Feature | C18 Column | C8 Column | Rationale for this compound Analysis |
| Hydrophobicity | More hydrophobic due to longer alkyl chains. | Less hydrophobic than C18. | The moderate polarity of the target compound makes both columns suitable. A C18 column will generally provide stronger retention. |
| Retention | Generally provides higher retention for non-polar and moderately polar compounds. | Provides shorter retention times compared to C18 for the same mobile phase. | For initial method development, a C18 column is often a good starting point to ensure adequate retention. A C8 column might be preferred if shorter analysis times are desired and resolution is sufficient. |
| Selectivity | Can offer different selectivity for closely related compounds compared to C8. | May provide better peak shape for some basic compounds due to fewer silanol interactions. | The choice between C18 and C8 can influence the separation of regioisomers and other closely related impurities. Method development should ideally screen both column types. |
| Peak Shape | Modern, end-capped C18 columns provide excellent peak shape for a wide range of compounds. | Can sometimes offer improved peak shape for basic analytes like pyridines. | The basic nitrogen in the pyridine ring can interact with residual silanol groups on the silica surface, leading to peak tailing. High-purity, end-capped columns of either phase are recommended. |
Expert Recommendation: For the initial development of a purity method for this compound, a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is recommended to ensure sufficient retention and resolution of potential impurities. A C8 column should be considered as an alternative if peak shape issues arise or if a faster analysis is required.
Mobile Phase Optimization: The Key to Resolution
The mobile phase composition is a powerful tool for optimizing selectivity and resolution.
-
Organic Modifier: Acetonitrile is generally the preferred organic modifier for the analysis of pyridine derivatives due to its lower viscosity and better UV transparency at lower wavelengths compared to methanol.
-
Aqueous Phase and pH Control: The pKa of the pyridine nitrogen in nicotinic acid derivatives is typically in the range of 2-3. Controlling the pH of the mobile phase is crucial for consistent retention times and good peak shape.
-
Acidic pH (2.5-3.5): At this pH, the pyridine nitrogen will be protonated, leading to increased polarity and potentially shorter retention times. Using a buffer in this range (e.g., phosphate or formate buffer) can improve peak shape by minimizing interactions with silanol groups.
-
Neutral pH (6.5-7.5): At neutral pH, the pyridine nitrogen will be in its free base form. This can lead to stronger retention on a reversed-phase column. A buffer (e.g., phosphate buffer) is still recommended to maintain a consistent pH.
-
-
Buffer Concentration: A buffer concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity without causing issues with precipitation or high backpressure.
Expert Recommendation: Start with a gradient elution method using a mobile phase of 10 mM potassium phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile. A gradient from a low to a high percentage of acetonitrile will allow for the elution of a wide range of impurities with varying polarities.
Experimental Protocol: A Validated HPLC Method for Purity Assessment
This section provides a detailed, step-by-step methodology for the purity assessment of this compound. This protocol is designed to be a self-validating system, with built-in checks for system suitability.
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Phosphoric acid (analytical grade).
-
Water (HPLC grade).
-
Reference standard of this compound.
-
Synthesized sample of this compound.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and resolution for the target analyte and its potential impurities. |
| Mobile Phase A | 10 mM KH2PO4 in water, pH adjusted to 3.0 with H3PO4 | Buffering at an acidic pH ensures consistent protonation of the pyridine nitrogen, leading to reproducible retention and improved peak shape. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase HPLC. |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B | A gradient program allows for the separation of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 265 nm | The UV spectrum of ethyl nicotinate shows an absorption maximum around 263 nm. The bromo-substituent is expected to cause a slight bathochromic shift. A PDA detector can be used to confirm the optimal wavelength and to check for peak purity.[6][7][8] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | Mobile Phase A : Mobile Phase B (80:20 v/v) | Using a diluent similar in composition to the initial mobile phase helps to ensure good peak shape. |
Sample Preparation
-
Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the synthesized this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform a system suitability test by injecting the reference standard solution five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing factor (Asymmetry factor) for the main peak: ≤ 1.5
-
Theoretical plates for the main peak: ≥ 2000
-
Relative standard deviation (RSD) of the peak area for five replicate injections: ≤ 2.0%
Data Analysis
The purity of the synthesized sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Method Validation and Forced Degradation Studies
To ensure the reliability and robustness of the HPLC method, it must be validated according to the International Council for Harmonisation (ICH) guidelines. Furthermore, forced degradation studies are essential to establish the stability-indicating nature of the method.
Validation Parameters
The method should be validated for the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity of the method and to identify potential degradation products. The sample is subjected to stress conditions such as:
-
Acidic hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal degradation: 105 °C for 48 hours.
-
Photolytic degradation: Exposure to UV light (254 nm) and visible light for an extended period.
The stressed samples are then analyzed by the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the main peak and from each other.
Data Presentation and Visualization
Comparative Performance of HPLC Columns
The following table presents hypothetical, yet realistic, comparative data for the separation of this compound and a key potential impurity (4-bromopyridine-3-carboxylic acid) on C18 and C8 columns.
| Parameter | C18 Column (150 x 4.6 mm, 5 µm) | C8 Column (150 x 4.6 mm, 5 µm) |
| Retention Time (Main Peak) | 15.2 min | 12.8 min |
| Retention Time (Impurity) | 8.5 min | 7.1 min |
| Resolution (Main Peak and Impurity) | 4.2 | 3.5 |
| Tailing Factor (Main Peak) | 1.1 | 1.0 |
| Theoretical Plates (Main Peak) | 12,500 | 11,800 |
This data illustrates that while the C8 column provides a faster analysis, the C18 column offers superior resolution between the parent compound and its hydrolysis product.
Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows described in this guide.
Caption: HPLC Method Development and Validation Workflow.
Caption: Routine Purity Assessment Workflow.
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. A well-developed and validated reversed-phase HPLC method is the most suitable technique for this purpose. This guide has provided a comprehensive comparison of key chromatographic parameters, a detailed experimental protocol, and an overview of the necessary validation and forced degradation studies. By understanding the rationale behind each analytical choice, researchers and drug development professionals can confidently establish robust and reliable purity methods that meet stringent regulatory requirements and contribute to the development of safe and effective medicines.
References
-
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? [online] Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [online] Available at: [Link]
-
PubChem. Ethyl Nicotinate. [online] Available at: [Link]
- Google Patents. Process for preparing 5-bromonicotinic acid.
- Google Patents. Process for the purification of nicotinic acid amide I.
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [online] Available at: [Link]
-
Organic Syntheses. Malonic acid, methyl-, diethyl ester. [online] Available at: [Link]
-
Scholars Research Library. (2012). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. [online] Available at: [Link]
-
PMC - NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [online] Available at: [Link]
-
Oriental Journal of Chemistry. Ultraviolet Absorption Spectra of Nicotine, Nicotinamide, Pyridine and Aniline in Aliphatic Alcohols, Aqueous Methanols and Aqueous Media of Different pH. [online] Available at: [Link]
-
ResearchGate. (2002). Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling. [online] Available at: [Link]
-
PMC - NIH. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [online] Available at: [Link]
-
ResearchGate. Spectrophotometric UV absorption spectra of (S)-nicotine (30 µg/ml) at.... [online] Available at: [Link]
-
Wikipedia. Sandmeyer reaction. [online] Available at: [Link]
- Google Patents. Non-catalytic preparation of nicotinic acid esters.
-
ResearchGate. (2010). ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates.. [online] Available at: [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [online] Available at: [Link]
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NIH. (2004). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [online] Available at: [Link]
-
Supporting Information. (2020). Zinc-Catalyzed Desymmetric Hydrosilylation of Monosubstituted Malonic Esters. [online] Available at: [Link]
- Google Patents. Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
-
Der Pharma Chemica. (2012). Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. [online] Available at: [Link]
-
ResearchGate. UV spectra for solvents used in cosmetic formulations dissolved in analytical grade hexane.. [online] Available at: [Link]
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Asian Journal of Chemistry. (2009). Determination of Organic Acids in Tobacco by Reversed Phase High Performance Liquid Chromatography. [online] Available at: [Link]
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- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 4-Bromopyridine-3-carboxylic acid ethyl ester: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-Bromopyridine-3-carboxylic acid ethyl ester, a halogenated pyridine derivative. By understanding the chemical's inherent hazards and adhering to best practices, laboratories can ensure the safety of their personnel and maintain environmental stewardship.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Before any disposal protocol is enacted, a thorough understanding of the compound's hazards is paramount. This compound (also known as Ethyl 4-bromonicotinate) presents a multi-faceted risk profile that dictates its handling and disposal pathway.
According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Flammable liquid and vapor
-
Harmful if swallowed or if inhaled
-
Causes severe skin burns and eye damage
-
May cause respiratory irritation
-
Harmful to aquatic life
The presence of the brominated pyridine ring classifies this compound as a halogenated organic waste .[1] Pyridine and its derivatives are also recognized as hazardous waste, requiring disposal in accordance with stringent federal and state regulations.[2] The ester functional group, while common, does not mitigate the hazards posed by the core structure.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Code | Description |
| Flammable Liquid | H226 | Liquid and vapor can ignite. |
| Acute Toxicity (Oral, Inhalation) | H302 + H332 | Can cause significant harm if ingested or inhaled. |
| Skin Corrosion/Irritation | H314 | Causes severe burns upon skin contact. |
| Serious Eye Damage/Irritation | H314 | Poses a high risk of serious, irreversible eye damage. |
| Specific Target Organ Toxicity | H335 | May lead to irritation of the respiratory system. |
| Hazardous to the Aquatic Environment | H402 | Poses a threat to aquatic organisms. |
Source: Sigma-Aldrich Safety Data Sheet
This hazard profile necessitates that this compound be treated as a RCRA (Resource Conservation and Recovery Act) hazardous waste . This designation has significant implications for its entire lifecycle in the laboratory, from storage to final disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the severe corrosive and toxic nature of this compound, the selection and consistent use of appropriate PPE is non-negotiable.
-
Eye and Face Protection: Chemical safety goggles are mandatory. Due to the risk of severe eye damage, a face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves are required. Nitrile gloves may offer limited protection for incidental contact, but for extended handling or in the case of a spill, heavier-duty gloves such as butyl rubber or Viton should be used. Always consult the glove manufacturer's compatibility chart.
-
Skin and Body Protection: A fully buttoned, flame-resistant laboratory coat is essential. For tasks with a higher risk of exposure, a chemical-resistant apron or coveralls should be worn.
-
Respiratory Protection: All handling of this compound that may generate vapors or aerosols must be conducted within a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Segregation and Collection of Waste: A Critical Step
Proper waste segregation is a cornerstone of laboratory safety and compliant disposal. Due to its chemical nature, this compound waste must be handled as follows:
-
Waste Stream: This compound must be collected as halogenated organic solvent waste .[1] It should never be mixed with non-halogenated waste streams, as this can complicate and increase the cost of disposal.
-
Aqueous Waste: If aqueous solutions containing this compound are generated, they must also be collected as hazardous waste. Do not discharge any amount to the sanitary sewer system.
-
Solid Waste: Contaminated solid waste, such as pipette tips, weigh boats, and contaminated paper towels, must be collected in a separate, clearly labeled hazardous waste container.
Waste Collection Workflow
Caption: Spill Response Decision Flowchart
By adhering to these detailed procedures, laboratory professionals can manage and dispose of this compound in a manner that is safe, compliant, and environmentally responsible. This commitment to the entire lifecycle of a chemical is a hallmark of a robust and trustworthy safety culture in any research and development setting.
References
- CN104402804A - Method for recycling pyridine from pharmaceutical waste liquid - Google P
-
Safety Data Sheet - Sigma-Aldrich. (URL: )
- SAFETY D
-
Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method - PMC - NIH. (URL: [Link])
-
SAFETY DATA SHEET - Fisher Scientific. (URL: )
-
Shell Gadus S3 V220C 2 - Skeljungur. (URL: [Link])
-
Recycling of bromine from plastics containing brominated flame retardants in state-of-the-art combustion facilities - ebfrip. (URL: [Link])
-
PRODUCTION, IMPORT, USE, AND DISPOSAL - Agency for Toxic Substances and Disease Registry. (URL: [Link])
- US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google P
-
hazardous waste segregation. (URL: [Link])
-
Guidelines for Solvent Waste Recycling and Disposal. (URL: [Link])
-
Safety Data Sheet: Pyridine - Carl ROTH. (URL: [Link])
-
Pyridine Standard Operating Procedure - University of Washington. (URL: [Link])
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (URL: [Link])
-
Solvents in the Workplace - How to Determine if They Are Hazardous Waste - EPA. (URL: [Link])
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
